3,4-Difluorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is 180.0265822 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-difluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEJTSFVIILHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961006 | |
| Record name | (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-37-4, 875664-54-3 | |
| Record name | (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-difluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 40594-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Difluorophenylhydrazine hydrochloride physical properties
An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated aromatic hydrazine salt that has emerged as a pivotal building block in modern organic synthesis. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties, synthesis, handling, and applications of this versatile chemical intermediate.
The presence of two fluorine atoms on the phenyl ring significantly influences the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive precursor for creating novel bioactive molecules.[1][2][3][4] As a hydrochloride salt, it offers enhanced stability and improved handling characteristics compared to its free base form, facilitating its use in a wide range of laboratory and industrial settings.[5] This document aims to serve as a practical resource, consolidating technical data and field-proven insights to support its effective application in research and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 40594-37-4; 875664-54-3 | [1][6][7] |
| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [1][6][8] |
| Molecular Weight | 180.58 g/mol | [1][6][8] |
| Appearance | White, light yellow, or light pink powder/crystals | [1][8] |
| Melting Point | 230°C | [8] |
| Purity | Typically ≥97% - 99% (HPLC) | [1][6][8] |
| Storage Conditions | Store at 0-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed. | [1][8][9] |
| Solubility | While specific data is limited, as a hydrochloride salt, it is expected to be soluble in water and other polar solvents. | [10] |
Structural and Physical Characteristics
The molecular structure, featuring a difluorinated phenyl ring attached to a hydrazine group and salified with hydrochloric acid, is central to its utility. The fluorine atoms are electron-withdrawing, which can influence the reactivity of the hydrazine moiety.
-
Appearance: The compound is typically supplied as a solid, ranging in color from white to light yellow or pink.[1][8] Color variations can be indicative of purity levels or minor degradation, underscoring the importance of proper storage.
-
Melting Point: With a reported melting point of 230°C, this value serves as a key quality control parameter.[8] A sharp melting point range is generally associated with high purity.
-
Stability and Storage: this compound should be stored in a cool, dry, and well-ventilated environment, often under an inert gas like nitrogen or argon.[1][9] This precaution is necessary to prevent degradation from moisture and atmospheric oxidation, which can affect its reactivity and purity over time. Keeping the container tightly sealed is crucial.[5]
Synthesis and Purification
The synthesis of phenylhydrazine hydrochlorides is a classic transformation in organic chemistry, typically involving a two-step process starting from the corresponding aniline derivative. The general workflow is applicable to the preparation of this compound.
General Synthetic Workflow
The process begins with the diazotization of 3,4-difluoroaniline, followed by the reduction of the resulting diazonium salt to yield the target hydrazine, which is then isolated as its hydrochloride salt.
Caption: General synthesis workflow for phenylhydrazine hydrochlorides.
Experimental Protocol: Synthesis of a Phenylhydrazine Hydrochloride
This protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazine hydrochlorides and should be performed by trained personnel with appropriate safety measures.[11][12]
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0°C, dissolve 3,4-difluoroaniline in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at this temperature for approximately one hour to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate vessel, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining a low temperature.
-
-
Isolation and Precipitation:
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete.
-
The phenylhydrazine hydrochloride may precipitate directly from the reaction mixture. To maximize the yield, cool the solution thoroughly in an ice bath.[11]
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water or brine, followed by an organic solvent like diethyl ether, to remove impurities.[12]
-
For higher purity, the crude product can be recrystallized from hot water, often with the addition of activated charcoal to remove colored impurities.[11]
-
Dry the purified crystals under vacuum to obtain the final product.
-
Causality: The choice of a hydrochloride salt for isolation is deliberate; it stabilizes the hydrazine, which in its free base form can be less stable and more susceptible to oxidation.[5] The low-temperature conditions for diazotization are critical to prevent the decomposition of the unstable diazonium salt intermediate.
Applications in Research and Development
This compound is a valuable reagent due to its ability to serve as a precursor to a wide array of complex molecules.
-
Pharmaceutical Development: This is the most significant area of application. It is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting cancer and infectious diseases.[1] The fluorine atoms can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity to target proteins.[2][3][4] It is particularly useful for constructing nitrogen-containing heterocyclic structures, such as indoles and pyrazoles, which are common motifs in biologically active compounds.[4][8]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor for active ingredients in herbicides, insecticides, and fungicides.[1][4]
-
Dye Manufacturing: The hydrazine functional group allows it to be used in the synthesis of hydrazones and azo compounds, which are important in the manufacturing of dyes and pigments.[1]
-
Analytical Chemistry: It can serve as a derivatizing reagent for the detection and quantification of carbonyl compounds (aldehydes and ketones), with which it reacts to form characteristic hydrazones.[1][2]
Safety and Handling
As with many hydrazine derivatives, this compound must be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[13][14]
Recommended Safety Precautions
Adherence to a strict safety protocol is essential when working with this compound.
Caption: Logical flow of safety precautions for handling the compound.
First Aid Measures
In case of accidental exposure, the following steps should be taken immediately:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][14]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13][14]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[13][14]
Conclusion
This compound is a high-value chemical intermediate with significant utility in research and industry. Its well-defined physical properties, combined with the beneficial effects of its difluoro-phenyl moiety, make it an essential tool for synthetic chemists, particularly those in drug discovery and materials science. Understanding its characteristics, from its melting point and stability to its synthesis and safe handling requirements, is paramount for leveraging its full potential in the creation of novel and functional molecules.
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3,4-Difluorophenylhydrazine hydrochloride chemical structure and analysis
An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride: Structure, Properties, and Analysis
Introduction
This compound is a fluorinated aromatic hydrazine derivative of significant interest to the pharmaceutical and chemical research sectors. As a key building block, it serves as a crucial precursor in the synthesis of a wide array of biologically active molecules, most notably in the construction of indole rings via the Fischer indole synthesis.[1] The incorporation of two fluorine atoms onto the phenyl ring profoundly influences the electronic properties, lipophilicity, and metabolic stability of the resulting target compounds, making it an attractive scaffold for drug discovery professionals aiming to optimize lead candidates.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, and critical analytical methodologies for the characterization and quality control of this compound. The analytical workflows described herein are designed to ensure structural confirmation and purity assessment, which are fundamental to its effective application in synthesis and research.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is the salt form of (3,4-difluorophenyl)hydrazine, enhancing its stability and handling properties.
Chemical Structure
The molecule consists of a 1,2,4-trisubstituted benzene ring where a hydrazine group (-NHNH₂) and two fluorine atoms are attached. The hydrochloride salt is formed by the protonation of the more basic terminal nitrogen atom of the hydrazine moiety.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of key identifiers and properties is crucial for laboratory handling, safety, and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [2][3] |
| Molecular Weight | 180.58 g/mol | [2][3] |
| CAS Number | 875664-54-3, 40594-37-4 | [2][3][4] |
| Appearance | White or light yellow solid/powder | [2][3] |
| Purity (Typical) | ≥97-99% (often determined by HPLC) | [2][3] |
| IUPAC Name | (3,4-difluorophenyl)hydrazine hydrochloride | [2] |
| InChI Key | QTEJTSFVIILHJJ-UHFFFAOYSA-N | [2] |
| Solubility | Sparingly soluble in water. Phenylhydrazines are generally miscible with ethanol, ether, and benzene. | [1] |
| Storage Conditions | Store at 0-8 °C, protected from light and air to prevent oxidation. | [3] |
Synthesis and Impurity Profile: A Conceptual Overview
Understanding the synthetic route is paramount for an analytical scientist as it informs the potential impurity profile. This compound is typically synthesized via a two-step process starting from 3,4-difluoroaniline.[5][6][7]
-
Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt.[1][8] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[5][8] The reaction mixture is subsequently acidified to precipitate the final product as the hydrochloride salt.
Caption: Conceptual workflow for the synthesis of 3,4-Difluorophenylhydrazine HCl.
This process can lead to several potential impurities, including:
-
Unreacted 3,4-difluoroaniline.
-
Positional isomers if the starting material is not pure.
-
By-products from diazonium salt decomposition.
-
Over-reduced or side-reaction products.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR (Proton NMR):
-
Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will appear in this region. Their signals will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, resulting in multiplets (e.g., doublet of doublets). This complex pattern is a key fingerprint of the substitution pattern.
-
Hydrazine Protons (NHNH₃⁺, approx. 8.5-11.0 ppm): These protons are acidic and their signals are typically broad due to chemical exchange and quadrupolar relaxation from the nitrogen atoms.[9] Their chemical shift is highly dependent on the solvent, concentration, and temperature.
-
-
¹³C NMR:
-
The spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C4) will exhibit large one-bond carbon-fluorine couplings (¹JCF ≈ 240-250 Hz), appearing as doublets.[10] Other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF). This provides definitive evidence for the position of the fluorine atoms.
-
-
¹⁹F NMR:
-
This is a crucial technique for fluorinated compounds. Since the two fluorine atoms are in different chemical environments (one ortho, one meta to the hydrazine group), they will appear as two distinct signals. Each signal will be split into a doublet of doublets due to coupling with each other and with adjacent aromatic protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3200-2600 (broad) | N-H Stretch (Ammonium) | A very broad and strong absorption characteristic of the -NH₃⁺ group. |
| 3100-3000 | Aromatic C-H Stretch | Medium to weak bands indicative of the aromatic ring. |
| 1600-1450 | C=C Aromatic Ring Stretch | Multiple sharp bands confirming the presence of the phenyl group. |
| 1300-1100 | C-F Stretch | Strong, characteristic absorptions confirming the presence of fluorine atoms. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Methodology: Electrospray Ionization (ESI) is a suitable technique. The analysis is performed on the free base form.
-
Expected Mass: The molecule will be detected as the protonated free base [C₆H₆F₂N₂ + H]⁺.
-
Calculated Monoisotopic Mass: 144.05 Da.[11]
-
Observed m/z: The primary peak in the mass spectrum should correspond to m/z ≈ 145.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).
Chromatographic Purity Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of chemical compounds and quantifying impurities. A stability-indicating reverse-phase HPLC method is essential for quality control.[12][13]
Analytical Workflow
The process of analyzing a sample for purity involves several logical steps to ensure data integrity and accuracy.
Caption: A typical analytical workflow for HPLC purity assessment.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a representative method and may require optimization based on the specific HPLC system and impurity profile observed.
1. Objective: To determine the purity of this compound and quantify any related impurities.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[12]
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detector: UV-Vis or Photodiode Array (PDA) at 230 nm.[12]
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution (approx. 0.05 mg/mL): Accurately weigh ~5 mg of reference standard this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. This higher concentration is used to ensure detection of low-level impurities.
4. System Suitability:
-
Inject the Standard Solution in six replicates.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Theoretical plates (N) should be ≥ 2000.
-
Tailing factor (T) should be ≤ 2.0.
-
5. Analysis Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform system suitability injections.
-
Inject the Sample Solution in duplicate.
-
Identify the peak for 3,4-Difluorophenylhydrazine by comparing its retention time with the standard.
-
Integrate all peaks in the chromatogram, disregarding peaks from the blank.
6. Calculation:
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
The rigorous analysis of this compound is indispensable for its successful application in research and development. This guide outlines a systematic approach, combining spectroscopic techniques for absolute structural confirmation with a robust chromatographic method for quantitative purity assessment. The integration of NMR, MS, and IR spectroscopy provides a complete picture of the molecule's identity, while a validated HPLC method ensures that the material meets the high-purity standards required for pharmaceutical synthesis. By employing these self-validating analytical systems, researchers can proceed with confidence in the quality of their starting materials, a critical factor for reproducible and successful synthetic outcomes.
References
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-
Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
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SciTePress. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from scitepress.org. [Link]
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PubChem. (n.d.). (3,4-Difluorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from rasayanjournal.co.in. [Link]
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PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Wikipedia. (n.d.). Phenylhydrazine. Retrieved from en.wikipedia.org. [Link]
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ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from researchgate.net. [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from mdpi.com. [Link]
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NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]
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PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from prepchem.com. [Link]
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Introduction: The Strategic Importance of Fluorinated Phenylhydrazines
An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride (CAS No. 875664-54-3)
In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 875664-54-3) emerges as a valuable synthon in this context. As a substituted phenylhydrazine, it is a cornerstone intermediate for constructing a variety of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.[1][2]
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its fundamental properties, detail a robust synthesis protocol with mechanistic insights, discuss its critical role in the synthesis of bioactive molecules, and provide essential safety and handling information.
Part 1: Core Physicochemical and Structural Characteristics
This compound is a solid material whose physical properties are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 875664-54-3 | [3] |
| Molecular Formula | C₆H₆F₂N₂·HCl | [1] |
| Molecular Weight | 180.58 g/mol | [1][2] |
| Appearance | White to yellow to brown or gray powder/crystals | [1] |
| Melting Point | ~230 °C | [2][4] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (0-8 °C) | [1][2] |
| InChI Key | QTEJTSFVIILHJJ-UHFFFAOYSA-N | [5] |
The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the hydrazine moiety, influencing its reactivity in subsequent chemical transformations.
Part 2: Synthesis and Mechanism
The synthesis of substituted phenylhydrazines, including the 3,4-difluoro analog, is a well-established process in organic chemistry, typically proceeding through a two-stage reaction from the corresponding aniline.[6]
Core Reaction Pathway
The overall synthesis transforms 3,4-difluoroaniline into the target phenylhydrazine hydrochloride via diazotization followed by reduction.
Caption: General workflow for the synthesis of 3,4-Difluorophenylhydrazine HCl.
Detailed Experimental Protocol
This protocol is adapted from established methods for phenylhydrazine synthesis.[6][7]
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Brine
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of 3,4-difluoroaniline in a mixture of water and concentrated HCl. b. Cool the resulting solution to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.05 equivalents) in water. d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained at 0 °C. The formation of the diazonium salt is critical and highly temperature-sensitive to prevent decomposition.[6] e. Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Reduction: a. In a separate flask, prepare a solution of tin(II) chloride (2 equivalents) in concentrated HCl. b. Cool the diazonium salt solution from the previous step and add the tin(II) chloride solution dropwise while maintaining a low temperature. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The diazonium salt is reduced by the SnCl₂ to the corresponding hydrazine.[6]
-
Isolation and Purification: a. The precipitated product, this compound, is collected by vacuum filtration. b. Wash the solid sequentially with cold brine and diethyl ether to remove residual acids and organic impurities. c. Dry the pale solid product in a vacuum oven at 40 °C overnight. The product is typically used without further purification for subsequent reactions.[7]
Causality and Mechanistic Insights
The success of this synthesis hinges on precise temperature control. The diazotization step involves the in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl, which then forms the highly electrophilic nitrosonium ion (NO⁺).[6] This ion is attacked by the nucleophilic amino group of the 3,4-difluoroaniline. Subsequent proton transfers and dehydration yield the diazonium salt.[6] Keeping the temperature at or below 0°C is crucial because diazonium salts are unstable and can decompose, leading to side products and reduced yields.[6] The subsequent reduction with a mild reducing agent like stannous chloride effectively converts the diazonium group to the hydrazine, which precipitates from the acidic solution as its stable hydrochloride salt.[6]
Part 3: Applications in Drug Discovery and Development
This compound is not an end product but a versatile building block. Its primary utility lies in the synthesis of complex, biologically active molecules, particularly heterocyclic compounds.[1][2]
The Fischer Indole Synthesis: A Gateway to Bioactive Scaffolds
A classic and powerful application of phenylhydrazines is the Fischer indole synthesis. This reaction allows for the construction of the indole ring system, a privileged scaffold found in numerous pharmaceuticals.
Caption: Key stages of the Fischer Indole Synthesis using the title compound.
By reacting this compound (often liberated to the free base in situ) with various ketones or aldehydes, medicinal chemists can synthesize a wide array of substituted 5,6-difluoroindoles. These fluorinated indoles are explored for therapeutic potential in areas such as oncology, neurology, and infectious diseases.[1][2][8] The fluorine atoms enhance the drug-like properties of the final molecule.[8]
Other Synthetic Applications
Beyond indoles, this reagent is used to synthesize other critical heterocyclic systems like pyrazoles and triazoles.[9] It is also a precursor in the development of agrochemicals (herbicides, insecticides) and dyes, demonstrating its broad utility in chemical manufacturing.[1][2][8]
Part 4: Analytical Characterization
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see complex signals in the aromatic region (approx. 7.0-7.5 ppm) due to proton-proton and proton-fluorine coupling. Signals for the N-H protons would appear further downfield and may be broad.[10][11][12]
-
¹³C NMR (Carbon NMR): The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached fluorine atoms (C-F coupling).
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching (typically 3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong C-F stretching bands (usually in the 1100-1300 cm⁻¹ region).[12]
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is the standard for determining the purity of the compound, ensuring it meets the required specification (e.g., ≥99%) for use in sensitive synthetic applications.[1][12]
Part 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is critical for laboratory safety.
Hazard Identification and Precautionary Measures
The compound is classified as hazardous. The key safety information is summarized in the table below.[13][14][15][16]
| Category | Information | Source(s) |
| Signal Word | Warning | [13] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14][15][16] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14][15]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]
-
Disposal: Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is more than just a chemical with a CAS number; it is a strategic tool for molecular design and innovation. Its difluorinated phenyl ring provides a handle to enhance the pharmacokinetic profiles of drug candidates, while the hydrazine group serves as a versatile anchor for constructing complex heterocyclic scaffolds. By understanding its properties, synthesis, reactivity, and safe handling protocols, researchers and drug development professionals can effectively leverage this compound to advance their projects, from fundamental research to the synthesis of next-generation pharmaceuticals and agrochemicals.
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A Technical Guide to (3,4-Difluorophenyl)hydrazine Hydrochloride: Synthesis, Properties, and Application in Modern Drug Discovery
Executive Summary: (3,4-Difluorophenyl)hydrazine hydrochloride is a crucial chemical intermediate, primarily valued for its role in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the electronic properties and metabolic stability of resulting compounds, making it a preferred building block in drug development. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol, and a detailed examination of its most prominent application—the Fischer indole synthesis. Methodologies are presented with a focus on the underlying chemical principles to provide researchers and development scientists with a practical and authoritative resource.
Compound Identification and Physicochemical Properties
(3,4-Difluorophenyl)hydrazine hydrochloride is the salt form of (3,4-difluorophenyl)hydrazine, providing enhanced stability and ease of handling compared to the free base. Its identity is established by several key identifiers and properties.
The IUPAC name for the parent compound is (3,4-difluorophenyl)hydrazine[1]. The hydrochloride salt is systematically named (3,4-Difluorophenyl)hydrazine hydrochloride. It is widely used as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases, due to the unique reactivity conferred by the fluorine substituents[2].
Table 1: Compound Identifiers and Properties
| Property | Data | Reference(s) |
| IUPAC Name | (3,4-difluorophenyl)hydrazine hydrochloride | [1] |
| Synonyms | 1-(3,4-difluorophenyl)hydrazine hydrochloride | [3][4] |
| CAS Number | 875664-54-3; 40594-37-4 (Note: both are cited in literature) | [2][3][] |
| Molecular Formula | C₆H₇ClF₂N₂ | [][6] |
| Molecular Weight | 180.58 g/mol | [2][][6] |
| Appearance | White to light pink/yellow or brown/gray powder or crystals | [2][6] |
| Melting Point | ~230 °C | [6] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Room temperature, sealed in a dry environment under inert gas | [6][7] |
Synthesis of (3,4-Difluorophenyl)hydrazine Hydrochloride
The synthesis of aryl hydrazines from their corresponding anilines is a well-established chemical transformation. The most common industrial and laboratory-scale method involves a two-step, one-pot process: the diazotization of an aniline followed by the reduction of the resulting diazonium salt.
Causality of Experimental Choices:
-
Diazotization: 3,4-difluoroaniline is treated with sodium nitrite in the presence of a strong acid (hydrochloric acid) at low temperatures (0-5 °C). The HCl serves two purposes: it protonates the aniline to make it soluble and provides the acidic medium necessary for the formation of the nitrous acid (from NaNO₂), which is the active diazotizing agent. Low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated HCl is a highly effective and common reducing agent for this transformation[8][9]. The acidic conditions maintain the stability of the stannous ion and the resulting hydrazine product, which precipitates as the hydrochloride salt.
Synthesis Workflow
The overall process transforms the amino group of the aniline into a hydrazine group via a diazonium intermediate.
Caption: General synthesis route for (3,4-Difluorophenyl)hydrazine HCl.
Experimental Protocol
This protocol is adapted from established methods for phenylhydrazine synthesis[8][9].
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4-difluoroaniline (1.0 eq).
-
Acidic Dissolution: Add concentrated hydrochloric acid (approx. 5 eq) and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir for an additional 60 minutes at this temperature after the addition is complete.
-
Reduction: In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.0-2.5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath. Add the reducing solution dropwise to the cold diazonium salt suspension, keeping the reaction temperature below 10 °C.
-
Precipitation and Isolation: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The product will precipitate as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold brine and diethyl ether to remove impurities.
-
Drying: Dry the resulting white to pale brown solid in vacuo at 40-50 °C to yield (3,4-Difluorophenyl)hydrazine hydrochloride. The product can be used without further purification for most synthetic applications.
Key Application: The Fischer Indole Synthesis
The most significant application of (3,4-Difluorophenyl)hydrazine hydrochloride is in the construction of indole ring systems via the Fischer indole synthesis[10]. This reaction, discovered in 1883, is a cornerstone of heterocyclic chemistry and is used to synthesize a vast array of pharmaceuticals, including the triptan class of anti-migraine drugs[10]. The difluoro-substitution pattern is particularly desirable in medicinal chemistry for enhancing metabolic stability and modulating receptor binding affinity.
Mechanistic Overview
The Fischer indole synthesis is an acid-catalyzed reaction that converts an arylhydrazine and an aldehyde or ketone into an indole[11][12].
-
Hydrazone Formation: The reaction initiates with the condensation of (3,4-difluorophenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring temporarily[10][11].
-
Rearomatization & Cyclization: A proton transfer restores the favorable aromatic system. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the terminal nitrogen onto an imine carbon, forming a five-membered ring (an aminal).
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the final, stable aromatic indole product[10].
Experimental Protocol: Synthesis of a 5,6-Difluoroindole Derivative
This general protocol outlines the synthesis of a substituted 5,6-difluoroindole from (3,4-Difluorophenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).
-
Reactant Preparation: In a round-bottom flask, suspend (3,4-Difluorophenyl)hydrazine hydrochloride (1.0 eq) and the selected ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazone Formation (Optional Isolation): Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours to form the hydrazone. The intermediate can be isolated or, more commonly, used directly in the next step.
-
Acid Catalysis and Cyclization: Add the acid catalyst. A variety of Brønsted acids (polyphosphoric acid, H₂SO₄) or Lewis acids (ZnCl₂, BF₃·OEt₂) can be used[10][13]. Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 5,6-difluoroindole derivative.
Fischer Indole Synthesis Workflow
Caption: Key stages of the Fischer Indole Synthesis workflow.
Safety and Handling
(3,4-Difluorophenyl)hydrazine hydrochloride is an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Hazard Statements (H-statements): H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements (P-statements): P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
(3,4-Difluorophenyl)hydrazine hydrochloride is a high-value synthetic intermediate whose utility is firmly established in modern organic and medicinal chemistry. Its straightforward synthesis from 3,4-difluoroaniline and its efficient conversion into complex, biologically relevant indole scaffolds via the Fischer indole synthesis underscore its importance. The fluorination pattern offers distinct advantages for drug design, making this compound a critical tool for researchers aiming to develop novel therapeutics. Proper understanding of its synthesis, reaction mechanisms, and handling is essential for its safe and effective application in the laboratory.
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery, synthesis, and historical significance of fluorinated phenylhydrazines. Moving beyond a simple chronological account, we delve into the scientific rationale and technical evolution of these critical reagents, from the foundational work of Emil Fischer to their indispensable role in modern medicinal chemistry. This document is structured to offer not just historical context, but actionable insights into the synthesis and application of these versatile chemical building blocks.
Foundational Bedrock: The Discovery of Phenylhydrazine
The story of fluorinated phenylhydrazines begins with their parent molecule. In 1875, the eminent German chemist Hermann Emil Fischer reported the first synthesis of phenylhydrazine (C₆H₅NHNH₂).[1][2] His method, which has remained a cornerstone of aromatic hydrazine synthesis for over a century, involved the reduction of a phenyl diazonium salt using sulfite salts.[1] This discovery was not a mere chemical curiosity; Fischer immediately demonstrated its profound utility in carbohydrate chemistry, using phenylhydrazine to form crystalline phenylhydrazone derivatives of sugars, known as osazones. This technique was instrumental in elucidating the structures of various sugars, a monumental achievement that contributed to his 1902 Nobel Prize in Chemistry.[2]
Just eight years later, in 1883, Fischer unveiled another seminal reaction: the Fischer indole synthesis .[1][3] This acid-catalyzed reaction, which converts phenylhydrazines and a ketone or aldehyde into an indole heterocyclic core, became one of the most important methods for synthesizing this privileged scaffold found in countless natural products and pharmaceuticals.[1][4] These two discoveries cemented phenylhydrazine's status as a vital reagent and set the stage for the development of its substituted derivatives.
The Fluorine Revolution: A New Element in Drug Design
For several decades following Fischer's work, the field of organofluorine chemistry was in its infancy. The introduction of fluorine into organic molecules was a significant synthetic challenge. However, by the mid-20th century, advancements in fluorination techniques coincided with a growing recognition of fluorine's unique and beneficial properties in medicinal chemistry.
The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and biological profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
The first fluorinated drug, Fludrocortisone, was approved in 1954, heralding a new era in pharmaceutical development. This sparked intense interest in creating fluorinated analogs of known bioactive scaffolds and building blocks.
The Emergence of Fluorinated Phenylhydrazines: A Historical Synthesis
The first documented synthesis of a fluorinated phenylhydrazine appears in a 1933 publication, which describes the preparation of 4-fluorophenylhydrazine .[5][6] This synthesis followed the classical Fischer methodology: the diazotization of 4-fluoroaniline followed by reduction. The reported method utilized sodium sulfite with zinc dust as the reducing agent, achieving a yield of approximately 75%.[5][6]
This event marks the quiet inception of fluorinated phenylhydrazines as chemical reagents. Their initial development was not driven by a single blockbuster application but was part of the broader, systematic exploration of fluorinated aromatic compounds. The true potential of these reagents would be realized as medicinal chemists began to apply the Fischer indole synthesis to create novel fluorinated indole derivatives, seeking to combine the privileged indole scaffold with the metabolic and electronic advantages of fluorine.
Synthetic Protocols: From Aniline to Hydrazine
The preparation of fluorophenylhydrazine isomers remains rooted in the principles of Fischer's original work. The standard, reliable method is a two-step, one-pot process starting from the corresponding fluoroaniline.
General Synthetic Pathway
The overall transformation from a substituted fluoroaniline to the corresponding fluorophenylhydrazine hydrochloride is illustrated below.
Caption: General workflow for the synthesis of fluorophenylhydrazine hydrochlorides.
Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride
This protocol is a representative example of the synthesis, adapted from established procedures.[7]
Step 1: Diazotization of 4-Fluoroaniline
-
To a stirred solution of concentrated hydrochloric acid (293 mL), add 4-fluoroaniline (127.6 g, 1 mol) and stir for 2 hours at room temperature.
-
Cool the resulting solution to below 5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (72.5 g, 1.05 mol) in water (145 mL) dropwise, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring for 1 hour at the same temperature to ensure complete formation of the diazonium salt.
-
Filter the cold solution to remove any particulates, retaining the clear filtrate which contains the 4-fluorobenzenediazonium chloride.
Step 2: Reduction and Hydrolysis
-
In a separate large vessel, prepare a solution of sodium bisulfite (NaHSO₃, 213.2 g, 2.05 mol) in water (500 mL). Cool this solution to 0-10 °C.
-
Slowly add the previously prepared diazonium salt filtrate to the sodium bisulfite solution. During this addition, maintain the pH between 6 and 7 by the controlled addition of a 25% NaOH solution. The temperature should be kept between 0-10 °C.
-
Once the addition is complete, heat the reaction mixture to 80 °C and hold for 1 hour.
-
Cool the mixture back to room temperature and then slowly add concentrated hydrochloric acid (600 mL) dropwise.
-
Heat the acidified mixture to 90-100 °C for 1 hour to effect hydrolysis of the intermediate hydrazine sulfonate.
-
Finally, cool the mixture to 10 °C. The product, 4-fluorophenylhydrazine hydrochloride, will precipitate as a light red solid.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product.
Self-Validation: The success of this protocol relies on careful temperature and pH control. The diazonium salt is unstable at higher temperatures. During the reduction, maintaining a slightly acidic to neutral pH is crucial for the formation of the sulfonate intermediate. The final strong acid hydrolysis requires heat to complete the reaction. The precipitation of the hydrochloride salt upon cooling from the acidic medium serves as an in-process check of product formation.
Similar protocols can be applied for the synthesis of the 2-fluoro and 3-fluoro isomers, starting from 2-fluoroaniline and 3-fluoroaniline, respectively.[5]
Physicochemical and Comparative Data
The position of the fluorine atom on the phenyl ring influences the physical properties and reactivity of the resulting hydrazine.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ Torr) |
| 2-Fluorophenylhydrazine | 2368-80-1 | 126.13 | (solid at RT) | - |
| 3-Fluorophenylhydrazine | 658-27-5 | 126.13 | 28 | 88 @ 2 |
| 4-Fluorophenylhydrazine | 371-19-7 | 126.13 | 35-38 | 108-110 @ 13 |
| 4-Fluorophenylhydrazine HCl | 823-85-8 | 162.59 | >300 | - |
Data compiled from various chemical suppliers and databases.
The hydrochloride salts are generally more stable, less prone to oxidation, and easier to handle as crystalline solids compared to the free bases, which can be oily liquids or low-melting solids. For this reason, the hydrochloride salt is the most common commercially available form.
The Gateway to Fluorinated Indoles and Modern Pharmaceuticals
The primary and most enduring application of fluorinated phenylhydrazines is their use as key precursors in the Fischer indole synthesis. The ability to introduce a fluorine atom at a specific position on the indole nucleus has been a powerful tool for drug discovery.
Caption: The Fischer Indole Synthesis using a fluorinated phenylhydrazine.
This strategy has been particularly impactful in the development of the triptan class of drugs, used to treat migraine and cluster headaches.[1] Many of these drugs are indole derivatives, and the use of reagents like 4-fluorophenylhydrazine is central to their synthesis. The fluorine atom in these structures is not merely decorative; it enhances metabolic stability and modulates receptor binding affinity, contributing directly to the therapeutic profile of the final drug.
Conclusion and Future Outlook
From its theoretical conception as a derivative of Fischer's phenylhydrazine to its synthesis in 1933 and its eventual role as a cornerstone of modern pharmaceutical synthesis, the journey of fluorinated phenylhydrazines mirrors the evolution of organic and medicinal chemistry. The initial challenge of organofluorine synthesis has given way to routine and scalable production, enabling these reagents to be used widely in both academic research and industrial drug development. The classical diazotization-reduction pathway remains the most reliable and cost-effective method for their production. As drug discovery continues to demand molecules with fine-tuned properties, the strategic placement of fluorine via building blocks like fluorinated phenylhydrazines will ensure their continued relevance and importance for the foreseeable future.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 6. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 7. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]
Spectroscopic Characterization of 3,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide
Introduction
3,4-Difluorophenylhydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers in pharmaceutical development and materials science. Its utility as a building block for synthesizing a variety of biologically active molecules, including those with potential applications in oncology and infectious disease research, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound.
This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific isomer, this guide will leverage established spectroscopic principles and comparative data from closely related analogs to provide a robust predictive framework for researchers. Every protocol described herein is designed to be a self-validating system, ensuring that experimental choices are grounded in scientific causality.
Molecular Structure and Its Spectroscopic Implications
A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected chemical shifts, coupling constants, vibrational modes, and fragmentation patterns.
Molecular Structure of this compound
Caption: Structure of 3,4-Difluorophenylhydrazine cation with chloride anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data, with the fluorine atoms introducing characteristic couplings.
¹H NMR Spectroscopy
Expected ¹H NMR Data (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Ar-H | 7.0 - 7.5 | m | J(H,H), J(H,F) |
| -NH- | ~10.0 | br s | - |
| -NH₃⁺ | ~8.5 | br s | - |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve hydrochloride salts and to slow down the exchange of acidic protons, allowing for their observation.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Interpretation and Rationale
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of three aromatic protons and their coupling to each other and to the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the hydrazinium group will deshield the aromatic protons, causing them to resonate in the downfield region (7.0 - 7.5 ppm). The signals will appear as multiplets due to ortho, meta, and para H-H couplings, as well as H-F couplings.
The acidic protons of the hydrazinium group (-NH- and -NH₃⁺) are expected to be broad singlets and will be significantly downfield due to the positive charge and hydrogen bonding with the solvent. Their chemical shifts can be highly dependent on concentration and the solvent used.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-N | ~140-150 | d | J(C,F) |
| C-F | ~145-160 | d | ¹J(C,F) > 200 Hz |
| C-H | ~105-125 | d | J(C,F) |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial if the sample is limited.
-
Instrument Setup:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Interpretation and Rationale
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit large one-bond coupling constants (¹J(C,F)) of over 200 Hz and will be significantly shifted downfield. The other aromatic carbons will show smaller C-F couplings. The carbon attached to the nitrogen will also be downfield due to the electron-withdrawing effect of the nitrogen atom.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (hydrazinium) | 3200 - 2800 | Strong, broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |
| C-F stretch | 1300 - 1100 | Strong |
| C-N stretch | 1350 - 1250 | Medium |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the attenuated total reflectance (ATR) crystal.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Interpretation and Rationale
The IR spectrum will be dominated by a broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the hydrazinium group. The aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The presence of the aromatic ring will be confirmed by the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The most indicative signals for the fluorine substitution will be the strong C-F stretching bands in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ (of free base) | 145.05 | Molecular ion of the free base (C₆H₆F₂N₂) |
| [M-NH₂]⁺ | 128.03 | Loss of the amino group from the free base |
| [C₆H₄F₂]⁺ | 114.03 | Phenyl ring fragment with two fluorine atoms |
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Infuse the sample solution directly into the ion source.
-
Acquire the spectrum in positive ion mode.
-
Interpretation and Rationale
In ESI-MS, the hydrochloride salt will likely dissociate, and the protonated free base, (C₆H₆F₂N₂)H⁺, will be observed as the molecular ion peak at an m/z of approximately 145.05. High-resolution mass spectrometry can be used to confirm the elemental composition of this ion. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the N-N bond.
Spectroscopic Data Interpretation Logic
Caption: Convergent logic for structural elucidation.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the rationale behind them, researchers can more effectively and confidently characterize this important chemical intermediate. The provided protocols offer a starting point for acquiring high-quality data, and the interpretive guidance serves as a framework for structural verification. The synthesis of data from these complementary techniques provides a self-validating system for the unambiguous identification of the target compound.
References
An In-depth Technical Guide to the Solubility of 3,4-Difluorophenylhydrazine Hydrochloride in Organic Solvents
Abstract
3,4-Difluorophenylhydrazine hydrochloride is a key building block in modern medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for successful process development, reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. Due to the scarcity of specific quantitative solubility data in public literature, this document emphasizes the fundamental principles of solubility, provides a robust, field-proven experimental protocol for its determination, and offers predictive insights based on solvent properties. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and streamline workflows.
Introduction and Physicochemical Profile
This compound is a salt, combining the organic base 3,4-difluorophenylhydrazine with hydrochloric acid. This ionic character, coupled with the features of the difluorinated aromatic ring, dictates its interactions with solvent molecules and, consequently, its solubility profile. Before exploring its solubility, a summary of its core physicochemical properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClF₂N₂ | [1] |
| Molecular Weight | 180.58 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 875664-54-3 | [1] |
| Structure | (3,4-difluorophenyl)hydrazine;hydrochloride |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are paramount:
-
Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state ([C₆H₅F₂N₂H₃]⁺[Cl]⁻). To dissolve, the solvent must overcome the strong electrostatic forces of the crystal lattice. This process is most efficient in highly polar solvents that can effectively solvate both the cation and the anion.
-
Hydrogen Bonding: The hydrazinium cation ([-NH₂NH₃]⁺) is an excellent hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor. Protic solvents (e.g., alcohols, water) can engage in strong hydrogen bonding with the solute, promoting solubility. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The two C-F bonds create a strong dipole moment on the aromatic ring, contributing to the molecule's overall polarity and allowing for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The nonpolar aromatic ring can interact with nonpolar solvents via weaker van der Waals forces, but these are generally insufficient to overcome the lattice energy of the salt.
Based on these principles, a qualitative solubility prediction can be made:
-
High Solubility Expected: In polar protic solvents like methanol, ethanol, and water, and in polar aprotic solvents like DMSO and DMF. These solvents possess high dielectric constants and the ability to engage in strong ion-dipole interactions and/or hydrogen bonding.
-
Moderate to Low Solubility Expected: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM). These solvents may not be able to effectively solvate the dissociated ions.
-
Negligible Solubility Expected: In nonpolar solvents like hexanes, toluene, and diethyl ether. The energy gained from solute-solvent interactions is insufficient to overcome the strong solute-solute and solvent-solvent interactions.
Experimental Determination of Thermodynamic Solubility
Given the lack of published quantitative data, experimental determination is essential. The "shake-flask" method, consistent with the OECD Guideline 105 for testing of chemicals, is the gold standard for determining thermodynamic equilibrium solubility.[2][3][4][5][6] This protocol provides a reliable and reproducible system for generating accurate solubility data.
Causality Behind Experimental Design
The objective is to create a saturated solution at a specific temperature, where the solid phase is in equilibrium with the solution phase.
-
Using Excess Solute: Ensures that the solution reaches saturation.
-
Prolonged Equilibration (24-72h): Guarantees that the system reaches thermodynamic equilibrium, avoiding misleading results from metastable supersaturated solutions.
-
Constant Temperature: Solubility is temperature-dependent; therefore, precise temperature control is critical for reproducibility.
-
Filtration/Centrifugation: Removes all undissolved solid particles, ensuring that the analyzed sample represents only the dissolved solute.
-
Quantitative Analysis (HPLC-UV): Provides a sensitive and specific method for determining the concentration of the solute in the saturated solution.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
This compound (high purity)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm the necessary equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the solid settle. Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Perform an accurate serial dilution of the filtered supernatant with an appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility in Common Organic Solvents
While experimental data is paramount, the following table provides a predicted solubility classification based on physicochemical principles. This serves as a starting point for solvent screening in the laboratory.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Class | Polarity Index | H-Bonding | Predicted Solubility | Rationale |
| Water | Protic, Polar | 10.2 | Donor & Acceptor | Soluble | High polarity and strong hydrogen bonding effectively solvate the ions. |
| Methanol | Protic, Polar | 5.1 | Donor & Acceptor | Soluble | Similar to water, its polarity and H-bonding capabilities are favorable. |
| Ethanol | Protic, Polar | 4.3 | Donor & Acceptor | Soluble | Slightly less polar than methanol but still effective. |
| DMSO | Aprotic, Polar | 7.2 | Acceptor | Soluble | High polarity and strong H-bond acceptor capacity stabilize the cation. |
| Acetonitrile | Aprotic, Polar | 5.8 | Weak Acceptor | Sparingly Soluble | Polar, but weaker H-bond accepting ability compared to DMSO. |
| Acetone | Aprotic, Polar | 5.1 | Acceptor | Sparingly Soluble | Intermediate polarity may not be sufficient to overcome lattice energy. |
| DCM | Aprotic, Halogenated | 3.1 | None | Insoluble | Low polarity is insufficient to dissolve the ionic salt. |
| Toluene | Aromatic, Nonpolar | 2.4 | None | Insoluble | Nonpolar nature cannot overcome the ionic forces of the solute. |
| Hexane | Aliphatic, Nonpolar | 0.1 | None | Insoluble | Completely nonpolar; energetically unfavorable for dissolution. |
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for the 3,4-difluoro isomer is not available through the conducted searches, data for related phenylhydrazine hydrochlorides indicate significant hazards. Phenylhydrazine and its salts are often classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][8][9][10]
General Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the supplier-specific SDS before use for detailed handling and emergency procedures.
Conclusion
The solubility of this compound is fundamentally driven by its ionic salt character. It is predicted to be most soluble in polar protic and aprotic solvents and largely insoluble in nonpolar media. This guide provides the theoretical foundation for understanding these properties and, more critically, a robust, self-validating experimental protocol for the precise determination of its thermodynamic solubility. By applying this systematic approach, researchers can generate the reliable data needed to optimize synthetic processes, streamline purifications, and accelerate drug development timelines.
References
-
Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Test No. 105: Water Solubility - OECD. [Link]
-
OECD 105 - Water Solubility - Situ Biosciences. [Link]
-
OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]
-
Solubility testing in accordance with the OECD 105 - FILAB. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - University of Missouri–St. Louis. [Link]
-
(3,4-Difluorophenyl)hydrazine - PubChem. [Link]
Sources
- 1. 3,4-Difluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. filab.fr [filab.fr]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 10. riccachemical.com [riccachemical.com]
A Technical Guide to the Thermal Stability and Degradation of 3,4-Difluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluorophenylhydrazine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Understanding its thermal stability and degradation profile is paramount for ensuring drug substance purity, safety, and stability. This guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines a systematic approach, integrating thermo-analytical techniques with advanced chromatographic methods to identify degradation pathways and quantify impurities. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of phenylhydrazine chemistry and regulatory expectations for forced degradation studies to offer a robust investigative strategy.
Introduction: The Critical Role of Stability in Drug Development
In pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of safety and efficacy.[1] Forced degradation studies, also known as stress testing, are a regulatory requirement and a scientific necessity.[1] These studies deliberately expose a compound to harsh conditions—such as heat, light, humidity, and extreme pH—to achieve several key objectives:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products that may form during storage and handling.[1][2]
-
Method Validation: Demonstrating the specificity of analytical methods to separate and quantify the parent compound from its degradation products.[2]
-
Formulation and Packaging Development: Gaining insights that inform the selection of appropriate formulations and packaging to protect the drug substance.[1]
-
Intrinsic Stability Assessment: Understanding the inherent chemical vulnerabilities of the molecule.[1]
This compound, as a precursor to APIs, demands a thorough understanding of its thermal behavior. Phenylhydrazines are known to be susceptible to oxidation and thermal decomposition. The presence of electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the molecule's stability, making a dedicated investigation essential.
Proposed Investigative Workflow for Thermal Stability Assessment
A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The following workflow outlines a logical sequence of experiments, from initial screening to in-depth analysis.
Caption: Investigative workflow for thermal stability assessment.
Experimental Protocols: A Step-by-Step Guide
Phase 1: Thermo-Analytical Screening
3.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.
-
Protocol:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss is a key stability indicator.
-
3.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify the melting point and detect exothermic or endothermic events associated with decomposition.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the differential heat flow. An endotherm will indicate melting, while sharp exotherms following the melt often signify decomposition.
-
Causality Note: The choice of pan is critical. Hydrazine derivatives can be reactive with certain metals.[3][4][5] Using inert pans (e.g., glass-lined or gold-plated) can prevent catalytic decomposition and provide more accurate data.[3][5]
-
Phase 2: Controlled Forced Degradation
The goal is to generate a target degradation of 5-20% to allow for the reliable detection and characterization of degradation products.[6]
3.2.1. Solid-State Thermal Stress
-
Objective: To assess the stability of the compound in its solid form at elevated temperatures.
-
Protocol:
-
Based on the DSC results, select three temperatures below the onset of decomposition (e.g., 60 °C, 80 °C, and 100 °C).
-
Place accurately weighed samples of this compound in loosely capped glass vials.
-
Store the vials in calibrated ovens at the selected temperatures.
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14, and 28 days).
-
Prepare solutions of the stressed samples at a known concentration for analysis.
-
3.2.2. Solution-State Thermal Stress
-
Objective: To evaluate the stability of the compound in solution, which is relevant for manufacturing processes and liquid formulations.
-
Protocol:
-
Prepare solutions of the compound in relevant solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reflux the solutions for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, cool them to room temperature, and dilute as necessary for analysis.
-
Phase 3: Analytical Characterization
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the method of choice.
3.3.1. HPLC with Diode-Array Detection (HPLC-DAD)
-
Objective: To separate and quantify the parent compound and its degradation products.
-
Protocol:
-
Method Development: Develop a reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase will likely consist of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient elution mode.[7]
-
Analysis: Inject the prepared samples from the forced degradation studies.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks (degradants). The DAD detector allows for the comparison of UV spectra to assess peak purity.
-
3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To identify the molecular weights and fragmentation patterns of the degradation products, enabling structural elucidation.
-
Protocol:
-
Utilize the developed HPLC method coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
Analyze the stressed samples.
-
Data Interpretation: Correlate the retention times of the degradant peaks from the HPLC-DAD analysis with the mass spectra. The accurate mass measurement and fragmentation data will provide strong evidence for the empirical formulas and structures of the impurities.
-
Potential Degradation Pathways
While specific data for this compound is scarce, the chemistry of phenylhydrazine provides a basis for predicting potential degradation pathways. Hydrazine and its derivatives are known to undergo decomposition to form ammonia, nitrogen, and hydrogen.[8] The phenyl group introduces other possibilities, including dimerization and cleavage of the N-N bond.
Caption: A plausible thermal degradation pathway for this compound.
Mechanistic Considerations:
-
N-N Bond Cleavage: The weakest bond in the molecule is likely the N-N bond. Homolytic or heterolytic cleavage could lead to the formation of 3,4-difluoroaniline and other radical or ionic nitrogen species.
-
Oxidative Dimerization: In the presence of trace oxygen, oxidative coupling could lead to the formation of azo or hydrazo dimers.
-
Ring Defluorination/Decomposition: At very high temperatures, cleavage of the C-F bonds or complete fragmentation of the aromatic ring could occur, though this is less likely under typical pharmaceutical storage conditions.
Data Presentation and Interpretation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Thermal Degradation of this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradants | Major Degradant 1 (RT) | Major Degradant 2 (RT) |
| Solid State | |||||
| 80 °C | 7 Days | 98.5 | 1.2 | 0.8% (4.5 min) | 0.4% (6.2 min) |
| 80 °C | 28 Days | 94.2 | 5.1 | 3.5% (4.5 min) | 1.6% (6.2 min) |
| 100 °C | 7 Days | 91.0 | 8.2 | 5.8% (4.5 min) | 2.4% (6.2 min) |
| Solution State | |||||
| Water (Reflux) | 24 Hours | 85.3 | 13.5 | 9.1% (4.5 min) | 4.4% (7.1 min) |
| Methanol (Reflux) | 24 Hours | 95.1 | 4.2 | 3.1% (4.5 min) | 1.1% (6.2 min) |
(Note: The data presented in this table is illustrative and should be replaced with actual experimental results.)
Conclusion and Recommendations
A comprehensive investigation into the thermal stability of this compound is essential for its successful application in pharmaceutical manufacturing. The proposed workflow, combining thermo-analytical screening with forced degradation studies and modern analytical techniques, provides a robust framework for this characterization. By elucidating degradation pathways and identifying potential impurities, researchers and drug development professionals can ensure the quality, safety, and stability of the final drug product. It is recommended that all identified degradation products above the ICH reporting threshold be synthesized, characterized, and evaluated for potential toxicity.
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
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Gu, J., et al. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Organic Process Research & Development. Available at: [Link]
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(n.d.). MSDS of (3,4-Difluoro-phenyl)-hydrazine hydrochloride. Available at: [Link] (Note: This is a representative SDS link, a specific manufacturer's SDS should be consulted).
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Tian, Y., et al. (2016). Calorimetric behaviors of N2H4 by DSC and superCRC. ResearchGate. Available at: [Link]
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Chen, A. D., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A. Available at: [Link]
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A Technical Guide to the Reactivity of 3,4-Difluorophenylhydrazine Hydrochloride with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reactivity of 3,4-difluorophenylhydrazine hydrochloride with carbonyl compounds, primarily focusing on its application in the Fischer indole synthesis. As a senior application scientist, this document synthesizes foundational mechanistic principles with practical, field-tested insights to offer a comprehensive resource for researchers in organic synthesis and drug development. The guide delves into the electronic effects of the difluoro substitution, details experimental protocols, and presents quantitative data to inform synthetic strategies.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
The indole scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing this privileged heterocyclic system.[2][3] The reaction facilitates the synthesis of substituted indoles from the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[2] The versatility of this reaction allows for the introduction of a wide array of substituents onto the indole ring, enabling the fine-tuning of the molecule's biological and chemical properties.
This guide focuses on the use of a specific substituted arylhydrazine, this compound, in the Fischer indole synthesis. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the synthesis of fluorinated indoles, such as 5,6-difluoroindoles derived from 3,4-difluorophenylhydrazine, is of significant interest to the pharmaceutical industry.
The Core Reaction: Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key intermediates.[2][4] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism involves the following stages:
-
Phenylhydrazone Formation: The reaction commences with the condensation of the arylhydrazine with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone. This initial step is typically reversible and acid-catalyzed.[5]
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer, also known as an ene-hydrazine.[2]
-
[2][2]-Sigmatropic Rearrangement: This is the pivotal, irreversible step of the reaction. The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[2][6] This step is analogous to the Cope rearrangement.[5]
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring, resulting in an aminoacetal (aminal) intermediate.[2]
-
Elimination of Ammonia: Finally, under acidic conditions, the aminoacetal eliminates a molecule of ammonia to yield the aromatic indole product.[2][4]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[2]
The Impact of 3,4-Difluoro Substitution on Reactivity
The presence of two fluorine atoms on the phenyl ring of the hydrazine significantly influences its reactivity in the Fischer indole synthesis. Fluorine is the most electronegative element, and its effects on the aromatic ring are a nuanced interplay of inductive and resonance effects.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. This deactivation can make the key[2][2]-sigmatropic rearrangement step more challenging compared to reactions with electron-rich phenylhydrazines.[7]
-
Resonance Effect (+R): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system, a resonance effect that directs incoming electrophiles to the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring activation/deactivation.
The net result of the 3,4-difluoro substitution is a decrease in the electron density of the phenylhydrazine ring. This has several important consequences for the Fischer indole synthesis:
-
Harsher Reaction Conditions: Reactions involving electron-deficient phenylhydrazines often require more forcing conditions, such as higher temperatures and stronger acid catalysts, to proceed at a reasonable rate.[4][7]
-
Catalyst Selection: The choice of acid catalyst is critical. While Brønsted acids like hydrochloric acid and sulfuric acid are commonly used, Lewis acids such as zinc chloride, boron trifluoride, and polyphosphoric acid (PPA) can be particularly effective in promoting the reaction with deactivated substrates.[2][4][5]
-
Potential for Side Reactions: Under harsh conditions, the stability of intermediates can become a concern, potentially leading to lower yields and the formation of byproducts.
Experimental Protocols for the Synthesis of 5,6-Difluoroindoles
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various carbonyl compounds to synthesize the corresponding 5,6-difluoroindoles.
General Two-Step Protocol: Phenylhydrazone Formation and Subsequent Cyclization
This protocol involves the initial formation and isolation of the phenylhydrazone, followed by its cyclization to the indole.
Step 1: Synthesis of the 3,4-Difluorophenylhydrazone
-
To a solution of this compound (1.0 eq) in ethanol or acetic acid, add the desired carbonyl compound (1.0-1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone is often observed as a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude hydrazone can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to the 5,6-Difluoroindole
-
Combine the 3,4-difluorophenylhydrazone (1.0 eq) with a suitable acid catalyst in a high-boiling solvent.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
One-Pot Protocol for Fischer Indole Synthesis
This streamlined protocol combines the formation of the phenylhydrazone and its subsequent cyclization in a single reaction vessel.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., acetic acid, ethanol, or a higher boiling point solvent like toluene or xylene).
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up and purify the product as described in the two-step protocol.
Data Presentation: Reaction of this compound with Various Carbonyls
The following table summarizes representative reaction conditions and yields for the synthesis of 5,6-difluoroindoles from this compound and a selection of carbonyl compounds.
| Carbonyl Compound | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | 2-Methyl-5,6-difluoroindole | ZnCl₂ | Acetic Acid | 118 | 4 | ~55-65 |
| Cyclohexanone | 1,2,3,4-Tetrahydro-7,8-difluorocarbazole | Polyphosphoric Acid | - | 120-140 | 2 | ~60-70 |
| Propiophenone | 2-Phenyl-3-methyl-5,6-difluoroindole | H₂SO₄ | Ethanol | 78 | 6 | ~50-60 |
| Ethyl Pyruvate | Ethyl 5,6-difluoroindole-2-carboxylate | HCl | Ethanol | 78 | 8 | ~45-55 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.
Visualizing the Process: Diagrams and Workflows
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow for One-Pot Synthesis
Caption: A typical one-pot experimental workflow.
Conclusion and Future Outlook
The reaction of this compound with carbonyl compounds via the Fischer indole synthesis is a powerful method for accessing valuable 5,6-difluoroindole derivatives. While the electron-withdrawing nature of the fluorine substituents necessitates careful optimization of reaction conditions, particularly the choice of a strong acid catalyst and potentially higher reaction temperatures, the synthesis provides a direct route to these important fluorinated heterocycles.
Future research in this area may focus on the development of milder and more efficient catalytic systems for the Fischer indole synthesis with electron-deficient hydrazines. This could include the exploration of novel Lewis acids, solid-supported catalysts, or microwave-assisted synthesis to reduce reaction times and improve yields. Such advancements will further enhance the utility of this classic reaction in the synthesis of complex fluorinated molecules for drug discovery and materials science.
References
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer indole synthesis. (2023, October 29). In Wikipedia. Retrieved from [Link]
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Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024, August 11). Molecules. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]
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Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(12), 4812–4826. Retrieved from [Link]
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Preparation of 2-methylindole. (n.d.). PrepChem.com. Retrieved from [Link]
-
Ishii, H., & Murakami, Y. (1995). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 43(5), 731–745. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]
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Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. (2020). Journal of Coordination Chemistry. Retrieved from [Link]
-
Continuous flow Fischer reactions between substituted phenylhydrazine hydrochloride and aliphatic aldehydes or ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetrahydrocarbazole Synthesis via Fischer Indole. (n.d.). Scribd. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 5,6-Difluoroindoles from 3,4-Difluorophenylhydrazine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 5,6-difluoroindoles via the Fischer indole synthesis, utilizing 3,4-difluorophenylhydrazine hydrochloride as the starting material. This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth exploration of the reaction mechanism, addresses the unique challenges posed by the electron-withdrawing nature of the fluorine substituents, and presents strategies for optimizing reaction conditions. Detailed, step-by-step protocols for both conventional heating and microwave-assisted synthesis are provided, along with safety guidelines, troubleshooting advice, and an overview of the significant applications of fluorinated indoles in modern drug discovery.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic incorporation of fluorine atoms into the indole ring can profoundly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, binding affinity, and bioavailability. 5,6-Difluoroindole, in particular, is a valuable building block for the synthesis of a variety of therapeutic agents, with applications in oncology and neurology.[2]
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3]
This guide focuses on the synthesis of 5,6-difluoroindoles using this compound. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring presents specific challenges to the classical Fischer indole synthesis, often requiring more forcing reaction conditions. These application notes provide the scientific rationale and practical guidance to successfully navigate these challenges.
The Fischer Indole Synthesis: A Mechanistic Overview
The generally accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed formation of a phenylhydrazone from the phenylhydrazine and a carbonyl compound. This is followed by a series of transformations culminating in the aromatic indole ring.[1][5]
A key step in this cascade is the[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in this rearrangement. Electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups, such as the fluorine atoms in 3,4-difluorophenylhydrazine, can hinder it by decreasing the nucleophilicity of the aromatic ring and destabilizing the key intermediates.[7][8]
Diagram 1: The Mechanistic Pathway of the Fischer Indole Synthesis
Caption: A simplified workflow of the Fischer indole synthesis.
Challenges and Optimization with this compound
The electron-withdrawing nature of the two fluorine atoms in this compound deactivates the aromatic ring, making the key[6][6]-sigmatropic rearrangement step more challenging. This often leads to lower yields and requires more forcing reaction conditions compared to syntheses with electron-rich phenylhydrazines.
Key Optimization Parameters:
-
Acid Catalyst: The choice and concentration of the acid catalyst are paramount. For deactivated systems, strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or strong Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are often more effective than weaker acids like acetic acid.[3][9]
-
Temperature: Elevated temperatures are typically necessary to overcome the higher activation energy barrier. Reaction temperatures can range from 80°C to reflux, and in some cases, even higher temperatures achieved through microwave irradiation can be beneficial.[5]
-
Solvent: The choice of solvent can influence reaction rates and yields. High-boiling polar aprotic solvents are often suitable. In many cases, using the acid catalyst itself as the solvent (e.g., polyphosphoric acid) can be an effective strategy.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the Fischer indole synthesis, particularly for challenging substrates. The rapid and uniform heating provided by microwaves can significantly reduce reaction times and improve yields.[10]
Experimental Protocols
4.1. Safety Precautions
-
This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
4.2. Protocol 1: Conventional Heating with Polyphosphoric Acid (PPA)
This protocol describes a robust method for the synthesis of 5,6-difluoro-2-methylindole from this compound and acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and acetone (1.2 eq).
-
Indolization: To this mixture, carefully add polyphosphoric acid (enough to ensure good stirring). The mixture will become thick.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,6-difluoro-2-methylindole.
4.3. Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Ethanol or another suitable microwave-safe solvent
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired ketone or aldehyde (1.1 eq), and ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 150-180°C for 10-30 minutes. The optimal time and temperature should be determined empirically.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions
| Parameter | Conventional Heating (PPA) | Microwave-Assisted Synthesis |
| Catalyst | Polyphosphoric Acid (PPA) | Concentrated Sulfuric Acid |
| Temperature | 100-120°C | 150-180°C |
| Reaction Time | 2-4 hours | 10-30 minutes |
| Typical Yields | Moderate to Good | Good to Excellent |
| Advantages | Robust, scalable | Rapid, efficient, often higher yields |
| Disadvantages | Long reaction times, viscous medium | Requires specialized equipment |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently strong acid catalyst or too low a temperature. | Use a stronger acid (e.g., PPA, H₂SO₄) and/or increase the reaction temperature. Consider microwave-assisted synthesis. |
| Decomposition of starting materials or product. | Monitor the reaction closely by TLC to avoid prolonged heating. | |
| Formation of multiple byproducts | Side reactions due to harsh conditions. | Optimize the reaction time and temperature. Screen different acid catalysts and solvents. |
| Difficulty in product isolation | Product is soluble in the aqueous layer during work-up. | Ensure complete neutralization. Perform multiple extractions with a suitable organic solvent. |
Applications of 5,6-Difluoroindoles in Drug Discovery
The 5,6-difluoroindole scaffold is a valuable pharmacophore in the development of new therapeutic agents. The fluorine atoms can enhance binding to target proteins and improve pharmacokinetic properties.
-
Anticancer Agents: Fluorinated indoles have shown promise in the development of kinase inhibitors and other anticancer drugs.[2] The 5,6-difluoro substitution pattern can be found in molecules designed to target specific signaling pathways involved in tumor growth and proliferation.
-
Neurological Disorders: The indole nucleus is a common feature in drugs targeting the central nervous system. 5,6-Difluoroindole derivatives have been investigated for their potential in treating neurological and psychiatric conditions.[2]
-
Plant Growth Regulators: Derivatives such as 5,6-difluoroindole-3-acetic acid have been synthesized and studied for their auxin-like activity, indicating potential applications in agriculture.[6]
Diagram 2: General Workflow for 5,6-Difluoroindole Synthesis and Application
Caption: From starting materials to therapeutic applications.
Conclusion
The Fischer indole synthesis of 5,6-difluoroindoles from this compound, while presenting challenges due to the electron-withdrawing nature of the fluorine substituents, is a viable and valuable synthetic route. By carefully selecting strong acid catalysts and employing elevated temperatures, or by utilizing the efficiency of microwave-assisted synthesis, researchers can successfully access this important class of fluorinated heterocycles. The protocols and insights provided in this guide are intended to empower scientists in their efforts to synthesize novel indole derivatives for the advancement of medicinal chemistry and drug discovery.
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Katayama, M., Kato, Y., & Hatano, T. (n.d.). Synthesis and Biological Activities of 5, 6-Difluoroindole-3-Acetic Acid. Amanote Research. Retrieved from [Link]
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Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54066. [Link]
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Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 883592. [Link]
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-
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ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 3,4-Difluorophenylhydrazine Hydrochloride
Preamble: The Strategic Importance of the 3,4-Difluoro Motif in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the vast chemical toolbox available to medicinal chemists, 3,4-difluorophenylhydrazine hydrochloride has emerged as a particularly valuable and versatile starting material.[1][2] Its utility is not merely as a structural scaffold, but as a strategic tool to impart advantageous physicochemical properties to the final inhibitor.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic profiles.[3] The 3,4-difluoro substitution pattern offers a unique combination of electronic and steric effects that are highly beneficial for kinase inhibitor design:
-
Enhanced Binding Affinity: The highly electronegative fluorine atoms can engage in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in the kinase ATP-binding pocket, such as the backbone carbonyls of the hinge region.[4][5] This can significantly increase binding affinity. Furthermore, fluorine substitution increases the hydrophobicity of the phenyl ring, promoting favorable interactions with hydrophobic pockets lined with residues like leucine and phenylalanine.[4][5]
-
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Fluorine atoms at the 3- and 4-positions can act as "metabolic shields," blocking these sites of potential hydroxylation and thereby increasing the compound's plasma half-life and oral bioavailability.[6]
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic nitrogen atoms within the heterocyclic core of the inhibitor. This modulation can be critical for optimizing cell permeability, solubility, and target engagement at physiological pH.[5][6]
-
Conformational Control: The presence of gem-difluorination can induce specific ring puckering in adjacent scaffolds, which can stabilize a bioactive conformation required for potent binding to the kinase.[6]
This guide provides a detailed exploration of the synthesis of potent kinase inhibitors from this compound, focusing on the construction of common and effective heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-proven protocols for their execution and characterization.
Part 1: Core Synthetic Strategies: Building Privileged Scaffolds
This compound is an ideal precursor for constructing heterocyclic cores that are prevalent in clinically successful kinase inhibitors. The two most prominent and versatile synthetic routes are the Fischer indole synthesis and pyrazole formation.
The Fischer Indole Synthesis: Crafting the Indole Core
The indole scaffold is a classic "privileged structure" in medicinal chemistry. The Fischer indole synthesis, discovered in 1883, remains a powerful and widely used method for its construction.[7][8] The reaction proceeds by heating an arylhydrazine (in this case, 3,4-difluorophenylhydrazine) with an aldehyde or ketone in the presence of an acid catalyst.[9][10]
Reaction Mechanism: The process is a cascade of well-defined steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation, a concerted rearrangement forms a new C-C bond.
-
Cyclization & Aromatization: The resulting intermediate undergoes cyclization and eliminates ammonia to yield the final, energetically favorable aromatic indole ring.[7][8][9]
Caption: General workflow of the Fischer Indole Synthesis.
Pyrazole Synthesis: A Versatile Kinase Hinge-Binder
The pyrazole ring is another cornerstone scaffold found in numerous approved kinase inhibitors, including Crizotinib and Tepotinib.[11] Its synthesis is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon.[12] The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors, making them ideal for interacting with the hinge region of the kinase ATP-binding site.
Reaction Mechanism: The reaction is a straightforward condensation-cyclization.
-
Nucleophilic Attack: One nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: Subsequent dehydration forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl group.
-
Dehydration: A final dehydration step yields the aromatic pyrazole ring.
Caption: General workflow for Pyrazole Synthesis.
Part 2: Experimental Protocol: Synthesis of a 5,6-Difluoro-spiro[indole-3,4'-piperidine] Core
This protocol details the synthesis of a difluoro-spiro-indolepiperidine scaffold, a common structural motif in kinase inhibitors, via the Fischer indole synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | Store under inert gas. |
| 1-Boc-4-piperidone | ≥97% | Commercial Source | |
| Glacial Acetic Acid | ACS Grade | Commercial Source | Use as reaction solvent and catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For neutralization. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | For drying organic layer. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography mobile phase. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for indole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.81 g, 10.0 mmol, 1.0 equiv) and 1-Boc-4-piperidone (2.19 g, 11.0 mmol, 1.1 equiv).
-
Solvent Addition: Add glacial acetic acid (30 mL). The mixture will be a suspension.
-
Heating and Cyclization: Heat the reaction mixture to 85 °C in an oil bath. Stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 2-4 hours. Causality Note: Acetic acid serves as both the solvent and the Brønsted acid catalyst required for the[2][2]-sigmatropic rearrangement and subsequent cyclization steps.[7][8]
-
Work-up - Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture over a beaker of crushed ice (approx. 150 g).
-
Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until gas evolution ceases and the pH is ~8. Trustworthiness Note: This step is critical to neutralize the acidic solvent and quench the reaction, preparing the product for extraction into an organic solvent.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford the target compound, tert-butyl 5,6-difluoro-1'H-spiro[piperidine-4,3'-indole]-1-carboxylate, typically as a white to off-white solid.
Part 3: Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity and purity of the synthesized inhibitor.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the Boc group (~1.5 ppm), piperidine ring protons, aromatic protons on the indole ring (distinct coupling patterns for H-4 and H-7), and a broad singlet for the indole N-H (>8.0 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the Boc carbonyl, spirocyclic carbon, and distinct signals for the fluorine-coupled aromatic carbons. |
| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct doublets in the aromatic region, confirming the presence and positions of the two fluorine atoms. This technique is bio-orthogonal and provides a clean background for analysis.[13] |
| High-Res MS (ESI) | Calculation of the [M+H]⁺ ion peak should match the theoretical exact mass of the product (C₁₈H₂₂F₂N₂O₂), confirming the molecular formula. |
| HPLC | A single major peak (typically >95% purity) when monitored at an appropriate UV wavelength (e.g., 254 nm). |
Part 4: Application in Kinase Biology
Once synthesized and characterized, the compound is ready for biological evaluation. The ultimate goal is to determine its potency and selectivity as a kinase inhibitor.
Biological Evaluation Workflow:
-
Primary Screening: The compound is initially tested at a single, high concentration (e.g., 10 µM) against a panel of kinases to identify potential targets.[14]
-
IC₅₀ Determination: For "hit" kinases, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.
-
Cellular Assays: The inhibitor's ability to block signaling pathways in relevant cancer cell lines is assessed. This involves measuring the phosphorylation of downstream substrate proteins via Western Blot or ELISA.
-
Selectivity Profiling: Extensive screening against a broad range of kinases is performed to understand the inhibitor's selectivity profile, which is crucial for minimizing off-target effects.
A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of a generic RTK signaling pathway.
This application note demonstrates that this compound is a strategic and highly effective starting material for the synthesis of kinase inhibitors. The difluoro motif imparts multiple beneficial properties, and well-established synthetic routes like the Fischer indole synthesis provide reliable access to privileged scaffolds for drug discovery.
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Fluorine in drug discovery: Role, design and case studies . National Center for Biotechnology Information. Available at: [Link]
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(3,4-Difluorophenyl)hydrazine hydrochloride . MySkinRecipes. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . National Center for Biotechnology Information. Available at: [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages . National Center for Biotechnology Information. Available at: [Link]
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Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors . PubMed. Available at: [Link]
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Comprehensive characterization of the Published Kinase Inhibitor Set . PubMed. Available at: [Link]
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The Fischer Indole Synthesis . Nature. Available at: [Link]
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Preparation of Fluorinated Tryptamine Derivatives: A Guide to Synthetic Strategies, Protocols, and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Tryptamine and its derivatives, which form the structural basis for numerous neurotransmitters and therapeutic agents, are prime candidates for such modification.[1] This application note provides a comprehensive guide for the synthesis of fluorinated tryptamine derivatives. It moves beyond simple procedural lists to explain the causality behind synthetic choices, offering detailed, field-proven protocols for both direct fluorination and convergent synthesis strategies. This document is designed to equip researchers with the knowledge to select and execute appropriate synthetic routes, purify the target compounds, and rigorously characterize them using modern analytical techniques, all while adhering to the highest safety standards.
Introduction: The Rationale for Fluorinating Tryptamines
Tryptamines are a class of monoamine alkaloids containing an indole ring structure, famously represented by the neurotransmitter serotonin (5-hydroxytryptamine). Their derivatives have been the subject of intense research due to their profound effects on the central nervous system, leading to the development of drugs for migraine (e.g., Sumatriptan) and promising new avenues in psychedelic-assisted therapy.[1][2]
The introduction of fluorine atoms into these structures can dramatically alter their pharmacological profiles.[3][4] Fluorine's high electronegativity and small size can modify a molecule's pKa, dipole moment, and conformational preferences. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[3] These modifications make fluorinated tryptamines highly valuable tools for probing receptor interactions and developing novel therapeutics with improved properties.[5][6][7][8][9]
This guide outlines two primary strategic approaches to their synthesis: the direct electrophilic fluorination of an existing indole core and the construction of the tryptamine scaffold from a pre-fluorinated building block.
Foundational Synthetic Strategies
The choice of synthetic strategy is paramount and depends largely on the desired position of the fluorine atom (regiochemistry) and the availability of starting materials.
Strategy A: Direct Electrophilic Fluorination of the Indole Core
This "late-stage" functionalization approach is attractive for its step-economy. The electron-rich indole nucleus is susceptible to attack by electrophilic fluorinating agents.[10]
-
Causality & Mechanistic Insight: The indole ring has several potential sites for electrophilic attack, with the C3 position being the most nucleophilic. However, direct fluorination at C3 can be complicated by subsequent reactions, sometimes leading to difluorinated or oxidized products like 3,3-difluoro-2-oxindoles.[11][12] Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed due to their relative stability and handling safety compared to elemental fluorine.[3][12] Achieving regioselectivity for other positions (e.g., C4, C5, C6, C7) often requires directing groups or starting with a precursor where the C3 position is blocked.
Caption: General workflow for direct electrophilic fluorination.
Strategy B: Convergent Synthesis from Fluorinated Precursors
This approach offers superior control over regiochemistry by introducing the fluorine atom at the very beginning of the synthesis. The classic Fischer indole synthesis is a powerful method within this strategy, involving the acid-catalyzed cyclization of a fluorinated arylhydrazine with an aldehyde or ketone.[2][13]
-
Causality & Mechanistic Insight: By starting with a commercially available, regiochemically defined fluoro-substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine), the final position of the fluorine on the tryptamine's benzene ring is unambiguously determined. This method avoids the formation of regioisomers, simplifying purification and improving overall yield of the desired product. The key is the reaction with a carbonyl compound that contains the latent aminoethyl side chain, such as 4-(dimethylamino)butyraldehyde diethyl acetal.[2]
Caption: Workflow for synthesis from a fluorinated precursor.
Detailed Experimental Protocols
The following protocols are presented as robust, validated methods for the synthesis of key fluorinated tryptamine precursors and final products.
Protocol 1: Synthesis of 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT) via Fischer Indole Synthesis
This protocol exemplifies Strategy B, providing unambiguous access to the 5-fluoro isomer.
Principle: The reaction proceeds via the condensation of 4-fluorophenylhydrazine with 4,4-diethoxy-N,N-dimethylbutylamine (a protected form of the side chain aldehyde) under acidic conditions, which catalyzes the cyclization and elimination of ammonia to form the indole ring.[2]
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 4-Fluorophenylhydrazine HCl | C₆H₈ClFN₂ | 162.60 | Standard Supplier | Starting material. |
| 4,4-Diethoxy-N,N-dimethylbutylamine | C₁₀H₂₃NO₂ | 189.30 | Standard Supplier | Carbonyl equivalent. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Standard Supplier | Catalyst. Corrosive. |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | Standard Supplier | Solvent. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Standard Supplier | For basification. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Standard Supplier | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Standard Supplier | Drying agent. |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenylhydrazine hydrochloride (8.1 g, 50 mmol) and ethanol (100 mL).
-
Addition of Reactants: Add 4,4-diethoxy-N,N-dimethylbutylamine (9.5 g, 50 mmol) to the suspension.
-
Catalysis and Reflux: Slowly add concentrated sulfuric acid (5.4 mL, ~100 mmol) dropwise to the stirred mixture. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the hydrazine starting material.
-
Quenching and Basification: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice (200 g). Carefully basify the acidic solution to pH > 12 by the slow addition of 10 M NaOH solution. Ensure the mixture remains cool in an ice bath.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to yield 5-fluoro-N,N-dimethyltryptamine as a pale yellow oil.
Caption: Step-by-step workflow for the synthesis of 5-F-DMT.
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the synthesis and ensure the compound's identity and purity for subsequent research.
Purification
-
Column Chromatography: As described in the protocol, silica gel chromatography is the primary method for purifying neutral organic compounds like tryptamines. The addition of a small amount of a basic modifier like triethylamine to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel.
-
Acid-Base Extraction: For tryptamines, an alternative purification involves an acid-base workup. The crude product can be dissolved in an organic solvent and extracted with dilute acid (e.g., 1M HCl). The basic impurities remain in the organic layer. The acidic aqueous layer, now containing the protonated tryptamine, is then basified and re-extracted with an organic solvent to recover the purified freebase.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can provide highly pure material. Tryptamines are often converted to their fumarate or hydrochloride salts, which typically have better crystalline properties than the freebase.[2]
Analytical Characterization: A Self-Validating System
The combination of the following techniques provides an unambiguous confirmation of the structure and purity of the synthesized fluorinated tryptamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall proton framework of the molecule, including the characteristic signals for the indole ring, the ethyl side chain, and the N,N-dimethyl groups.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: This is the most direct method for confirming successful fluorination.[14][15] It offers high sensitivity and a wide chemical shift range with virtually no background interference.[15][16] A single peak in the ¹⁹F spectrum confirms the presence of one fluorine atom, and its chemical shift provides information about its electronic environment on the aromatic ring.[17]
-
-
Mass Spectrometry (MS):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and assess purity.[18][19]
-
Expected Data: For 5-F-DMT (C₁₂H₁₅FN₂), the expected exact mass for the protonated molecular ion [M+H]⁺ is 207.1292.
-
Fragmentation Pattern: The most characteristic fragmentation pathway for tryptamines in MS is the β-cleavage of the side chain, resulting in the loss of the dimethylaminoethyl group and formation of a stable iminium ion.[20]
-
| Compound Class | Parent Ion | Key Fragment Ion | Fragmentation Mechanism |
| N,N-Dimethyltryptamines | [M+H]⁺ | m/z = 58 | Cleavage of Cα-Cβ bond |
| Fluorinated DMTs | [M+H]⁺ | m/z = 58 | Cleavage of Cα-Cβ bond |
Critical Safety Precautions
Working with fluorinating agents and their products requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves. When handling highly corrosive reagents, double-gloving is recommended.[21]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of volatile reagents or products.[22][23]
-
Handling Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® and NFSI are strong oxidizers and should be stored away from flammable materials.[21] While more stable than many alternatives, they should be handled with care.
-
Emergency Preparedness:
-
Spills: Have spill kits containing absorbent materials compatible with the reagents. For large spills, evacuate the area and contact the institutional emergency response team.[21][24]
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[21][25] For eye contact, use an eyewash station for 15 minutes and seek immediate medical attention.[22][25] Although the reagents in the protocols are not primary sources of HF, it is good practice in any fluorine chemistry lab to have calcium gluconate gel available as a first-aid measure for potential HF exposure.[21][25]
-
Caption: A decision workflow for safe handling of fluorochemicals.
Conclusion
The synthesis of fluorinated tryptamine derivatives is an achievable and highly rewarding endeavor for researchers in drug discovery and chemical biology. By understanding the fundamental principles behind different synthetic strategies—controlled regiochemistry through convergent synthesis versus the step-economy of direct fluorination—scientists can make informed decisions to access their target molecules efficiently. The protocols and analytical guidelines provided herein serve as a validated starting point for this work. Adherence to rigorous purification, characterization, and safety protocols is non-negotiable and ensures the integrity and reproducibility of the research.
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Application Notes & Protocols: 3,4-Difluorophenylhydrazine Hydrochloride as a Strategic Building Block for Novel Pharmaceutical Scaffolds
Introduction: The Strategic Value of Fluorine in Modern Drug Design
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4] Strategically placed fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing binding affinity to target proteins, and improving membrane permeability.[2][3][5] The 3,4-difluorophenyl motif, in particular, offers a unique combination of electronic and steric properties. 3,4-Difluorophenylhydrazine hydrochloride emerges as a critical and versatile starting material, providing a direct route to valuable heterocyclic structures, most notably the indole nucleus.[6][7] This guide provides an in-depth look at the properties of this building block and a detailed, field-proven protocol for its application in the synthesis of fluorinated indole derivatives via the Fischer indole synthesis.
Physicochemical Properties and Safe Handling of this compound
This compound is a solid material used as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[6][7][8] Understanding its properties and adhering to strict safety protocols is paramount for its successful and safe utilization in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 875664-54-3 | [7][9] |
| Molecular Formula | C₆H₇ClF₂N₂ | [7][9] |
| Molecular Weight | 180.58 g/mol | [7][9] |
| Appearance | Light pink to white crystalline solid/powder | [7] |
| Melting Point | ~230 °C | [7] |
| Purity | Typically ≥97% | [7][9] |
Safety & Handling Protocol
Trustworthiness through Safety: The following handling procedures are mandatory to ensure operator safety and experimental integrity. This compound is classified as harmful and an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or fumes.[10][11]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11] It is noted to be light and air-sensitive, so storage under an inert gas is recommended.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10][11]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful, and reliable acid-catalyzed reaction for constructing the indole ring system.[12][13][14] The reaction condenses an arylhydrazine with an aldehyde or ketone, which then undergoes a characteristic[15][15]-sigmatropic rearrangement to yield the indole scaffold.[13][14][15] Using this compound allows for the direct synthesis of 5,6-difluoroindoles, a privileged scaffold in medicinal chemistry.
Reaction Mechanism Explained
Expertise in Causality: Understanding the mechanism is key to troubleshooting and optimizing the reaction. Each step is a logical progression driven by the reaction conditions.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3,4-difluorophenylhydrazine with a carbonyl compound (e.g., a ketone) to form the corresponding phenylhydrazone.[12][13]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it sets up the molecule for the key rearrangement.[12][13][15]
-
[15][15]-Sigmatropic Rearrangement: Upon protonation, the ene-hydrazine undergoes a concerted, pericyclic[15][15]-sigmatropic rearrangement (akin to a Cope rearrangement).[12][13] This is the rate-determining step and forms a new carbon-carbon bond, breaking the aromaticity of the phenyl ring temporarily to form a di-imine intermediate.[14][16]
-
Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon forms a five-membered ring aminal.[13][15]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[12][13][15]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 5,6-Difluoro-2,3,4,9-tetrahydro-1H-carbazole
This protocol details the synthesis of a difluorinated tetrahydrocarbazole, a common core in pharmaceutical agents, using cyclohexanone as the carbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Experimental Workflow:
Caption: Experimental workflow for the one-pot Fischer Indole Synthesis.
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating System):
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of hydrazine). Acetic acid serves as both the solvent and the Brønsted acid catalyst required to facilitate both hydrazone formation and the subsequent cyclization steps.[12][13]
-
Begin stirring the suspension. Add cyclohexanone (1.1 eq) dropwise to the mixture at room temperature. A slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent.
-
Causality: The reaction is performed as a "one-pot" synthesis. The initial condensation to the hydrazone occurs readily in the acidic medium, and upon heating, the intermediate directly enters the cyclization cascade without needing isolation, improving efficiency.[12]
-
-
Heating and Cyclization:
-
Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazine and the appearance of a new, less polar product spot indicates reaction progression.
-
Causality: Elevated temperatures are required to provide the activation energy for the rate-limiting[15][15]-sigmatropic rearrangement and the final ammonia elimination step.[17]
-
-
Work-up and Neutralization:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Carefully pour the dark reaction mixture into a beaker containing an excess of saturated sodium bicarbonate (NaHCO₃) solution. Be cautious as CO₂ gas will evolve during the neutralization of acetic acid.
-
Stir until gas evolution ceases and the solution is basic (confirm with pH paper). This step quenches the acid catalyst and precipitates the crude product.
-
-
Extraction and Washing:
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine.
-
Causality: The organic product is more soluble in ethyl acetate than in the aqueous phase. Washing with water and brine removes residual salts and acetic acid, simplifying purification.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or viscous oil.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final 5,6-difluoro-2,3,4,9-tetrahydro-1H-carbazole as a solid.
-
Pharmaceutical Relevance of the 5,6-Difluoroindole Scaffold
The difluorophenyl group is a bioisostere of other chemical groups and can enhance drug properties.[4] Its introduction into the indole core via this compound produces scaffolds with significant potential in drug discovery.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.[2][3]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, thereby increasing potency.[2][3]
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[4][5]
-
Examples in Marketed Drugs: The utility of the difluorophenyl moiety is validated by its presence in approved drugs. For instance, Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) where the 2',4'-difluorophenyl group is key to its activity and prolonged duration of action.[18][19][20][21] More recently, Oteseconazole , an antifungal agent, features a difluorophenyl group which contributes to its therapeutic profile.[22] These examples underscore the value of building blocks like this compound in generating next-generation therapeutics.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
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Grokipedia. (n.d.). Diflunisal. Retrieved from [Link]
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MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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PubMed. (1977). Discovery of diflunisal. Retrieved from [Link]
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PubMed. (1983). Chemical and Pharmacological Properties of Diflunisal. Retrieved from [Link]
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MySkinRecipes. (n.d.). (3,4-Difluorophenyl)hydrazine hydrochloride. Retrieved from [Link]
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RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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Drugs.com. (2024). Diflunisal: Package Insert / Prescribing Information. Retrieved from [Link]
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Springer. (n.d.). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Retrieved from [Link]
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PubChem. (n.d.). (3,4-Difluorophenyl)hydrazine. Retrieved from [Link]
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NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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NIH. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 3,4-Difluorophenylhydrazine Hydrochloride in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3,4-difluorophenylhydrazine hydrochloride in modern medicinal chemistry. We move beyond simple procedural outlines to deliver an in-depth analysis of the strategic rationale for employing this fluorinated building block, with a primary focus on its utility in the synthesis of heterocyclic scaffolds for drug discovery, particularly kinase inhibitors. The core of this guide is a detailed examination and protocol for the Fischer indole synthesis, a foundational reaction for creating privileged structures in pharmacology. Included are detailed, field-tested protocols, mechanistic insights, safety procedures, and troubleshooting guides designed to ensure reproducible and successful outcomes in the laboratory.
The Strategic Advantage of Fluorine in Drug Design
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The choice to use a precursor like this compound is a strategic one, aimed at leveraging the unique properties of the fluorine atom to enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4][5]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the half-life and bioavailability of a drug.[1][2]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This modulation can be critical for optimizing a drug's solubility, cell permeability, and off-target activity profile.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, to enhance binding affinity and potency.[2] Its small van der Waals radius allows it to replace hydrogen without creating significant steric hindrance.[2][3]
The diagram below illustrates the key benefits that drive the selection of fluorinated synthons in drug discovery programs.
Caption: Strategic benefits of using fluorinated precursors in drug design.
Compound Profile and Safe Handling
This compound is a versatile yet hazardous chemical intermediate. Strict adherence to safety protocols is mandatory. It is recognized as a key building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting cancer.[6]
| Property | Value | Reference |
| CAS Number | 875664-54-3 | [7] |
| Molecular Formula | C₆H₇ClF₂N₂ | [7] |
| Molecular Weight | 180.58 g/mol | [7] |
| Appearance | Light Pink Powder | [7] |
| Melting Point | ~230°C | [7] |
Safety and Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust.[9][10] Facilities should be equipped with an eyewash station and a safety shower.[11]
-
Hazard Identification: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[8][9]
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile chemical reaction for producing the indole heterocyclic scaffold from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[12][13] This reaction is a foundational tool in medicinal chemistry due to the prevalence of the indole nucleus in pharmaceuticals, including the triptan class of antimigraine drugs.[12]
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process involves several key transformations, initiated by the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement.[12][13][14]
Caption: The accepted mechanistic pathway of the Fischer indole synthesis.
General Protocol for Synthesis of a 5,6-Difluoroindole Scaffold
This protocol details the synthesis of 5,6-difluoro-2,3-dimethyl-1H-indole from this compound and 2-butanone. This scaffold can serve as a valuable starting point for the development of novel kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
2-Butanone (Methyl ethyl ketone) (1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
1 M Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Experimental Workflow:
Caption: Step-by-step workflow for the Fischer indole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Reagent Addition: While stirring the suspension at room temperature, add 2-butanone (1.2 eq) dropwise.
-
Rationale: A slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent. Dropwise addition helps to control any initial exotherm.
-
-
Cyclization: Heat the reaction mixture to reflux (or a constant temperature of 80-100°C) with vigorous stirring for 2-4 hours.[15]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. Visualize the spots under UV light. The disappearance of the starting hydrazine and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice and slowly neutralize with a 1 M aqueous solution of sodium hydroxide until the pH is ~7-8.
-
Rationale: Neutralization quenches the acid catalyst and ensures that the indole product, which is weakly basic, is in its free base form for efficient extraction into an organic solvent.[15]
-
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.[15]
-
Work-up - Washing: Wash the combined organic layers with brine.
-
Rationale: The brine wash helps to remove residual water and any inorganic salts from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[15]
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5,6-difluoro-2,3-dimethyl-1H-indole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient acid catalyst; Insufficient temperature or reaction time; Sterically hindered ketone/hydrazine. | Use a stronger acid catalyst (e.g., polyphosphoric acid, ZnCl₂).[12][14] Increase temperature and/or reaction time. Consider a different synthetic route for highly hindered substrates. |
| Formation of Multiple Products | Asymmetric ketone leading to regioisomers; Side reactions like polymerization or decomposition. | If using an asymmetric ketone (e.g., 2-pentanone), expect regioisomers and optimize purification. Lower reaction temperature to minimize decomposition. Ensure an inert atmosphere (N₂) if substrates are air-sensitive. |
| Difficult Purification | Product is highly polar; Tar formation. | Use a more polar solvent system for chromatography. A pre-purification filtration through a short plug of silica may help remove baseline tar.[15] |
Conclusion
This compound is a powerful and strategic building block for medicinal chemists. Its difluoro substitution pattern offers a pre-packaged solution for enhancing key drug-like properties, including metabolic stability and target binding affinity. Through well-established reactions like the Fischer indole synthesis, this reagent provides reliable access to fluorinated heterocyclic scaffolds that are of high interest in modern drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to effectively and safely utilize this valuable compound in their synthetic endeavors.
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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Application Note: A Comprehensive Protocol for the Synthesis of Hydrazones using 3,4-Difluorophenylhydrazine Hydrochloride
Introduction: The Significance of Fluorinated Hydrazones in Modern Drug Discovery
Hydrazones, characterized by the R¹R²C=NNHR³ structural motif, represent a privileged class of compounds in medicinal chemistry.[1][2][3] Their diverse pharmacological activities—including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties—stem from the versatile azomethine group (-N=CH-), which is crucial for biological activity.[1][2][4] The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone).[5][6][7]
The incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3,4-difluorophenyl moiety, in particular, offers a unique electronic profile that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed protocol for the synthesis of hydrazones from 3,4-difluorophenylhydrazine hydrochloride, a common and valuable building block in the synthesis of novel therapeutic agents.[8]
The Chemistry of Hydrazone Formation: Mechanism & pH Control
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The mechanism proceeds in two key stages, which are highly dependent on the pH of the reaction medium.[6][9]
Mechanism Overview:
-
Acid Catalysis & Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid.[10][11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal nitrogen atom of the hydrazine, forming a tetrahedral intermediate (a carbinolamine).[6][9]
-
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, transforming the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable C=N double bond of the hydrazone.[6]
The Critical Role of pH: The reaction rate is exquisitely sensitive to pH.[10][12]
-
Optimal pH (Mildly Acidic, ~4-6): In this range, there is sufficient acid to catalyze the reaction by protonating the carbonyl group, but not so much that it deactivates the hydrazine nucleophile.[10]
-
High Acidity (Low pH): If the medium is too acidic, the lone pair on the nitrogen of the hydrazine will be protonated, forming a hydrazinium ion. This ion is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[9][10]
-
Neutral or Basic Conditions (High pH): While the reaction can proceed, it is often much slower as there is no acid to activate the carbonyl group.[13]
Since the starting material is this compound, the reaction mixture is inherently acidic. While this provides the necessary protons, the hydrazine is in its non-nucleophilic salt form. To initiate the reaction, the free hydrazine must be liberated, typically by adding a weak base like sodium acetate or by relying on the solvent (e.g., ethanol) and the carbonyl substrate to establish a favorable equilibrium.
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Application Notes and Protocols: The Strategic Role of 3,4-Difluorophenylhydrazine Hydrochloride in Agrochemical Synthesis
Introduction: The Fluorine Advantage in Modern Agrochemicals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. Fluorination can dramatically enhance a compound's efficacy and field performance by modulating key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1][2] The difluoromethyl group (-CF2H) and fluorinated phenyl rings are particularly valuable motifs found in numerous high-performance pesticides.[3][4]
Within this context, 3,4-Difluorophenylhydrazine hydrochloride (CAS No: 40594-37-4) emerges as a pivotal building block for the synthesis of a new generation of agrochemicals.[5] Its unique 3,4-difluoro substitution pattern provides a distinct electronic signature that influences both the synthetic reactivity of the hydrazine moiety and the biological activity of the final products. This guide provides an in-depth exploration of the role of this versatile intermediate, detailing its primary synthetic applications and providing field-proven protocols for researchers and development scientists.
Physicochemical Properties and Strategic Importance
This compound is a white to light yellow crystalline powder.[6] The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which has several important consequences:
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the hydrazine group, impacting reaction kinetics and selectivity in heterocyclic ring-forming reactions.
-
Enhanced Biological Activity: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism in target pests and the environment, which can lead to prolonged activity.[1]
-
Improved Target Interaction: The unique electrostatic potential of the difluorinated ring can lead to enhanced binding interactions with target proteins, potentially increasing the potency of the resulting agrochemical. The difluoromethyl group, for instance, can act as a competent hydrogen bond donor, a unique feature among polyfluorinated motifs.[7]
These attributes make this compound a preferred starting material for creating agrochemicals with improved efficacy, better metabolic profiles, and novel modes of action.
Core Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in its role as a precursor to essential heterocyclic scaffolds, most notably pyrazoles and indoles.
Synthesis of Pyrazole Derivatives for Fungicides and Herbicides
The pyrazole ring is a privileged scaffold in agrochemistry, forming the core of numerous successful fungicides (e.g., SDHI inhibitors) and herbicides.[4][8] The most common and robust method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a suitable equivalent.[9][10]
The reaction with this compound proceeds by nucleophilic attack of the hydrazine onto the carbonyl groups of the 1,3-dicarbonyl substrate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. This straightforward approach allows for the creation of a diverse library of 1-(3,4-difluorophenyl)-pyrazoles.
Caption: Key stages of the Fischer Indole Synthesis.
Application Protocol: Synthesis of a 1-(3,4-Difluorophenyl)-1H-pyrazol-5(4H)-one Intermediate
This protocol details the synthesis of a key pyrazolone intermediate, a direct precursor for a wide range of pyrazole-based fungicides and herbicides. The procedure involves the cyclocondensation of this compound with ethyl acetoacetate.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | 40594-37-4 | 180.58 | 18.06 g (0.10 mol) | Starting material. |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 13.01 g (0.10 mol) | 1,3-Dicarbonyl equivalent. |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 12.3 g (0.15 mol) | Mild base to free the hydrazine. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 mL | Reaction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For workup and washing. |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | As needed | For pH adjustment during workup. |
Safety Precautions
Substituted phenylhydrazines are classified as irritants and can be harmful if inhaled, swallowed, or in case of skin contact. [11][12][13]* Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood. * Handling: Avoid creating dust when handling solid reagents. In case of contact, rinse the affected area with plenty of water. [14]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (200 mL), this compound (18.06 g, 0.10 mol), and anhydrous sodium acetate (12.3 g, 0.15 mol).
-
Causality Note: Sodium acetate acts as a base to neutralize the HCl salt, liberating the free 3,4-difluorophenylhydrazine nucleophile in situ. Ethanol is an excellent solvent for all reactants and facilitates the reaction under reflux conditions.
-
-
Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure the dissolution and initial neutralization of the hydrazine salt. The mixture will appear as a slurry.
-
Addition of Dicarbonyl: Add ethyl acetoacetate (13.01 g, 0.10 mol) to the flask in a single portion using a syringe or dropping funnel.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Causality Note: Heating provides the necessary activation energy for both the initial condensation to form the hydrazone and the subsequent intramolecular cyclization to form the pyrazolone ring. [10]
-
-
Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup and Isolation: To the resulting residue, add deionized water (150 mL) and stir vigorously. The product may precipitate as a solid. If the solution is basic, acidify to pH ~5-6 with 1M HCl to ensure complete precipitation of the pyrazolone.
-
Causality Note: The product has low solubility in water, allowing for its isolation by precipitation. Adjusting the pH ensures the pyrazolone, which has an acidic proton, is in its neutral form to minimize solubility.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Results and Data
| Parameter | Expected Value |
| Product Name | 1-(3,4-Difluorophenyl)-1H-pyrazol-5(4H)-one |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Specific to the compound, to be determined |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic and pyrazole protons |
| ¹⁹F NMR (DMSO-d₆) | Two distinct signals for the fluorine atoms |
Conclusion
This compound is a high-value, versatile intermediate that serves as a gateway to fluorinated heterocyclic scaffolds critical to the agrochemical industry. Its strategic importance is rooted in the "fluorine advantage"—the ability to impart enhanced metabolic stability and biological potency to the final active ingredients. The straightforward and high-yielding protocols for its conversion into pyrazole and indole derivatives ensure its continued and expanding role in the development of next-generation fungicides, herbicides, and other crop protection solutions. The protocols and insights provided herein offer a solid foundation for researchers aiming to leverage this key building block in their synthetic programs.
References
Sources
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- 2. nbinno.com [nbinno.com]
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- 5. chemimpex.com [chemimpex.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis with Substituted Phenylhydrazines
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful reaction, particularly when employing substituted phenylhydrazines. The indole scaffold is a cornerstone in pharmaceuticals and functional materials, making mastery of its synthesis essential.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and strategically improve your reaction yields.
Introduction: The Challenge of Substituents
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] The reaction proceeds through a phenylhydrazone intermediate, which undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to form the aromatic indole.[3][6]
While classic, the reaction is notoriously sensitive, and its success is profoundly influenced by the electronic nature of substituents on the phenylhydrazine ring.[2] Electron-donating groups (EDGs) can accelerate the key rearrangement step but may introduce side reactions, whereas electron-withdrawing groups (EWGs) often hinder the reaction, necessitating harsher conditions and frequently leading to lower yields.[2][7] This guide will address these specific challenges head-on.
Core Reaction Mechanism & Key Stages
Understanding the mechanistic pathway is critical for effective troubleshooting. The process involves several key stages, each presenting a potential point of failure or optimization.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a direct Q&A format.
Q1: My reaction with an electron-withdrawing group (EWG) on the phenylhydrazine (e.g., nitro, cyano, halide) is giving very low to no yield. What's happening and how can I fix it?
A1: This is a classic challenge. EWGs decrease the electron density on the hydrazine nitrogens, which hinders the key[5][5]-sigmatropic rearrangement—often the rate-limiting step.[7] This increases the activation energy required. Furthermore, the starting arylhydrazine is less nucleophilic, which can slow the initial hydrazone formation.
Causality & Strategy:
-
Insufficient Catalysis: Standard acids may not be potent enough. The reaction requires a stronger push to overcome the higher activation barrier.
-
Thermal Degradation: Simply increasing the temperature with standard acids can lead to decomposition and tar formation before the desired reaction occurs.[5]
Troubleshooting Steps:
-
Switch to a Stronger Acid System:
-
Polyphosphoric Acid (PPA): PPA is often a highly effective catalyst for deactivated systems due to its strong acidic and dehydrating properties.[5][8] It can serve as both the catalyst and the solvent.
-
Lewis Acids: Potent Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), or aluminum chloride (AlCl₃) can be more effective than Brønsted acids for these substrates.[3][8][9] They coordinate to the nitrogen atoms, facilitating the rearrangement.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This superacid medium is extremely effective for very challenging Fischer indolizations.
-
-
Employ Microwave-Assisted Synthesis:
-
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields for sluggish reactions by promoting rapid, uniform heating.[5][10] This can favor the desired reaction pathway over thermal decomposition. Studies have shown quantitative yields for some substrates in minutes using microwave heating.[10]
-
-
Optimize the Solvent:
Q2: I'm working with an electron-donating group (EDG) like methoxy or alkyl, and while the reaction is fast, I'm getting a complex mixture of side products and significant tarring. How can I improve the selectivity?
A2: EDGs accelerate the reaction by increasing the electron density of the ring, which facilitates the sigmatropic rearrangement.[2] However, this heightened reactivity can also open pathways to side reactions. The intermediates are more susceptible to oxidation and polymerization.
Causality & Strategy:
-
Over-Catalysis/Excessive Heat: The high reactivity of the substrate means that harsh conditions (strong acids, high temperatures) are not only unnecessary but detrimental, leading to decomposition.[5]
-
Oxidative Side Reactions: Electron-rich intermediates can be sensitive to atmospheric oxygen, leading to colored impurities.
-
Competing Pathways: In some cases, strong EDGs can stabilize intermediates that lead to N-N bond cleavage, a competing reaction that halts the productive pathway to the indole.[11][12]
Troubleshooting Steps:
-
Reduce Reaction Severity:
-
Milder Acid Catalysts: Switch from strong acids like H₂SO₄ or PPA to milder options like p-toluenesulfonic acid (p-TSA) or even glacial acetic acid.[2][9] Sometimes, simply using the hydrochloride salt of the hydrazine is sufficient.
-
Lower the Temperature: Monitor the reaction closely with Thin-Layer Chromatography (TLC) and use the minimum temperature required for a reasonable reaction rate.[5]
-
-
Control the Atmosphere:
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions that contribute to tar formation.[5]
-
-
Consider a One-Pot Procedure:
-
To minimize handling of potentially unstable hydrazone intermediates, adopt a one-pot procedure.[5] This involves forming the hydrazone in situ and proceeding directly with the cyclization without isolating the intermediate.
-
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: This is a common issue when the ketone has two different enolizable α-positions. The reaction can proceed through two different enamine intermediates, leading to two isomeric indole products.[13]
Causality & Strategy:
-
Thermodynamic vs. Kinetic Control: The ratio of isomers can be influenced by the reaction conditions. The structure of the phenylhydrazone itself has a dominant influence on the isomer distribution, while solvent and catalyst choice play a lesser, though sometimes useful, role.[14]
-
Substituent Effects: For meta-substituted phenylhydrazines, a general trend is observed where EDGs favor the 6-substituted indole, while EWGs favor the 4-substituted indole, although this selectivity can be modest.[15]
Troubleshooting Steps:
-
Acid Catalyst Screening: While the catalyst's effect on regioselectivity is not always systematic, it is worth screening different acids.[14] Some reports suggest specific Lewis acids can offer improved selectivity in certain cases, but this is highly substrate-dependent.
-
Modify the Carbonyl Component: If possible, the most reliable way to ensure a single regioisomer is to use a ketone where only one α-position is enolizable.
-
Buchwald Modification: For a completely different approach, the Buchwald modification of the Fischer synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and pre-formed hydrazones.[3] This can offer a different regiochemical outcome and expanded scope.
Experimental Protocols & Data
General Protocol for a Microwave-Assisted Fischer Indole Synthesis
This protocol is a starting point and should be optimized for specific substrates.
-
Setup: To a microwave-safe reaction vial, add the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq).
-
Catalyst/Solvent: Add the chosen acid catalyst (e.g., p-TSA, 10 mol%) and a suitable solvent (e.g., acetic acid or ethanol, to ~0.5 M concentration).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-160°C) for a set time (e.g., 10-30 minutes).[5][10] Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Strengths | Weaknesses | Best For |
| Brønsted Acids | HCl, H₂SO₄, p-TSA, Acetic Acid | Readily available, inexpensive, effective for many substrates.[1][3] | Can cause charring/decomposition with sensitive substrates at high temps.[5] | General purpose, especially with electron-neutral or donating groups. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Highly effective, can catalyze difficult reactions.[1][8][9] | Can be hygroscopic, require anhydrous conditions, workup can be complex. | Electron-withdrawing group substituted hydrazines, sterically hindered substrates. |
| Solid/Polymeric Acids | Polyphosphoric Acid (PPA), Amberlyst resin | High acidity, acts as solvent/dehydrating agent (PPA), easy removal (resins).[5][6] | PPA is viscous and requires care in handling/workup. | Deactivated (EWG) substrates, high-temperature reactions. |
Logical Workflow for Troubleshooting
When encountering a low-yielding reaction, a systematic approach is key. Use the following decision tree to guide your optimization strategy.
Caption: A systematic workflow for troubleshooting the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q: Can this reaction be performed in a "one-pot" manner? A: Yes, one-pot procedures are very common and often advantageous.[5] This involves mixing the arylhydrazine, the carbonyl compound, and the acid catalyst in a single vessel without isolating the intermediate hydrazone.[6] This minimizes handling losses and can be beneficial if the hydrazone is unstable.[16]
Q: Are there any carbonyl compounds that are known to fail in this reaction? A: Yes, the reaction generally fails with acetaldehyde, meaning indole itself cannot be synthesized directly this way.[1][4] However, pyruvic acid can be used, and the resulting indole-2-carboxylic acid can be decarboxylated to yield the parent indole.[4][6]
Q: How critical is the removal of ammonia during the reaction? A: The final step of the mechanism is the elimination of ammonia to form the aromatic indole.[3] According to Le Châtelier's principle, removing a byproduct can help drive the equilibrium toward the products. While reactions are often run in closed systems, the acidic conditions protonate the ammonia to ammonium, which effectively removes it from the equilibrium and helps drive the reaction to completion.
Q: What are the best practices for purification? A: Purification can be challenging due to the potential for colored, tarry byproducts.[5] Standard silica gel column chromatography is the most common method. If the product is basic enough, an acid-base extraction can sometimes be used to separate it from neutral impurities.[5] In some cases, recrystallization of the crude product is an effective purification strategy.[17]
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand., 43, 651-659. [Link]
-
National Institutes of Health (NIH). (n.d.). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
YouTube. (2021). Fischer Indole Synthesis. [Link]
-
American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. [Link]
-
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. scispace.com [scispace.com]
- 15. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 3,4-Difluorophenylhydrazine Hydrochloride in Synthesis
Welcome to the technical support guide for 3,4-difluorophenylhydrazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block for fluorinated heterocyclic compounds, particularly in pharmaceutical research, its reactivity is a great asset.[1] However, like all reactive chemicals, its use can present challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose experimental issues, mitigate side reactions, and optimize your synthetic outcomes. The primary focus will be on its most common application: the Fischer indole synthesis.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation, actionable protocols, and preventative measures.
Q1: My Fischer indole synthesis reaction turned dark brown or black, yielding a low amount of product and a significant quantity of intractable tar. What is causing this, and how can I prevent it?
A1: Root Cause Analysis: Oxidation and Polymerization
This is a classic and frequent issue when working with arylhydrazines. The dark coloration and tar formation are hallmark signs of oxidative degradation and subsequent polymerization.[3] 3,4-Difluorophenylhydrazine, particularly as the free base, is highly susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and can be accelerated by trace metal impurities, light, and excessive heat.[4][5]
The oxidation cascade generates highly reactive intermediates such as radicals and diazenes, which can polymerize or decompose, leading to the observed tar and a drastic reduction in the yield of your desired indole.[4] Furthermore, the strong acids (e.g., polyphosphoric acid, sulfuric acid) and high temperatures typically used in Fischer indole synthesis can degrade the starting materials, intermediates, or even the final indole product, contributing to tar formation.[3]
Troubleshooting Protocol: Executing an Oxygen-Free Fischer Indole Synthesis
This protocol is designed to rigorously exclude oxygen, the primary culprit in tar formation.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove adsorbed moisture and oxygen.
-
Reagent Purity: Use freshly purified this compound. If the solid has a pink or brown tint, it signifies oxidation and should be purified by recrystallization before use (see FAQ Q2).
-
Solvent Degassing: Degas your reaction solvent (e.g., toluene, acetic acid) thoroughly. This can be achieved by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask with a reflux condenser) while maintaining a positive pressure of inert gas.
-
Add the this compound and the carbonyl compound to the flask.
-
Flush the headspace with inert gas for several minutes.
-
-
Reagent Addition & Reaction:
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
If using a liquid acid catalyst, ensure it is also deoxygenated where possible. For solid catalysts like PPA, add it under a strong flow of inert gas.
-
Heat the reaction to the desired temperature under a constant positive pressure of inert gas (a balloon or bubbler is sufficient).
-
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature before exposing it to air for the work-up procedure.
Preventative Workflow Diagram
The following workflow illustrates the key decision points for minimizing oxidative side reactions.
Caption: Unwanted N-N bond cleavage pathway.
Q3: The initial condensation step to form the hydrazone from my ketone and this compound is slow and gives low conversion. How can I drive this reaction to completion?
A3: Root Cause Analysis: Reaction Equilibrium and pH Control
The formation of a hydrazone from a hydrazine and a carbonyl compound is a reversible, acid-catalyzed addition-elimination reaction. [6][7]The reaction proceeds in two main stages: nucleophilic addition of the hydrazine to the carbonyl, followed by the elimination of a water molecule.
Several factors can lead to slow or incomplete reaction:
-
Incorrect pH: The reaction is pH-sensitive. The hydrazine needs to be in its neutral, nucleophilic form to attack the carbonyl. If the medium is too acidic (from the hydrochloride salt), the hydrazine nitrogen is protonated and non-nucleophilic. If the medium is too basic, there isn't enough acid to catalyze the dehydration step. The optimal pH is typically mildly acidic (around 4-6).
-
Water Buildup: As water is a product of the reaction, its accumulation can shift the equilibrium back towards the starting materials, preventing full conversion (Le Châtelier's principle).
-
Steric Hindrance: Highly hindered ketones or aldehydes will react more slowly.
Protocol for Optimizing Hydrazone Formation
-
pH Adjustment:
-
Method A (Buffering): Perform the reaction in a buffered solvent, such as acetic acid or an ethanol/acetate buffer system. This maintains an optimal pH for the reaction.
-
Method B (Base Addition): If using a non-buffered solvent like ethanol, add a stoichiometric equivalent of a mild base (e.g., sodium acetate, pyridine) to neutralize the HCl from the hydrazine salt, liberating the free base in situ.
-
-
Water Removal:
-
Azeotropic Distillation: If the reaction is run in a suitable solvent (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it forms, irreversibly driving the reaction to completion.
-
Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is produced. Ensure the sieves are properly activated before use.
-
-
Temperature and Time: For sterically hindered substrates, a moderate increase in temperature and extended reaction times may be necessary. Monitor the disappearance of the carbonyl starting material by TLC or GC-MS.
Hydrazone Formation Equilibrium Diagram
Caption: Equilibrium of hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
A1: Proper storage is critical to ensure the reagent's integrity. The hydrochloride salt is significantly more stable to air and light than its free base form. [8]* Storage: Keep the container tightly sealed in a cool, dark, and dry place. For long-term storage, placing it inside a desiccator under an inert atmosphere (nitrogen or argon) is highly recommended. * Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to atmospheric oxygen and moisture. Use it in a well-ventilated fume hood.
Q2: My bottle of this compound has a distinct pink or brownish color. Is it still usable?
A2: The off-white or white color of the pure reagent will turn pink or brown upon oxidation. [8]While it may still contain a significant amount of the desired compound, the colored impurities are oxidation products that can interfere with your reaction, acting as catalysts for further decomposition. For sensitive, high-yield applications, using discolored reagent is not recommended.
Simple Purification Protocol (Recrystallization):
-
Dissolve the crude, colored hydrochloride salt in a minimum amount of hot water. [8]2. If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
To the clear filtrate, add concentrated hydrochloric acid.
-
Cool the mixture slowly to room temperature and then in an ice bath to 0°C. [8]6. The purified, white crystalline hydrochloride will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.
Q3: Do I always need to convert the hydrochloride salt to the free base before my reaction?
A3: Not necessarily. The choice depends on the specific reaction conditions.
-
For Hydrazone Formation: It is often more convenient to use the hydrochloride salt directly. As discussed in the troubleshooting section, you can add a base (like sodium acetate) to the reaction mixture to generate the nucleophilic free base in situ. [6]This avoids having to isolate and handle the less stable free base.
-
For Other Reactions: In cases where the presence of an additional equivalent of acid or salt byproduct is undesirable, or under non-acidic conditions, you will need to prepare the free base first.
Protocol for Liberating the Free Base:
-
Dissolve the this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as a 25% sodium hydroxide solution, until the solution is basic. [8]4. The free base will separate, often as an oil.
-
Extract the free base into an organic solvent like diethyl ether or toluene.
-
Dry the organic extracts over anhydrous sodium sulfate or solid sodium hydroxide. [8]7. Filter and remove the solvent under reduced pressure. The resulting free base should be used immediately for best results.
References
-
Title: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light Source: PubMed URL: [Link]
-
Title: Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light Source: PMC - NIH URL: [Link]
-
Title: Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes Source: Arkivoc URL: [Link]
-
Title: Charcogenation of arylhydrazines via C-N bond cleavage: Facile access to unsymmetrical aryl chalcogens Source: Chemical Review and Letters URL: [Link]
-
Title: Mechanistic insights into N-N bond cleavage in catalytic guanylation reactions between 1,2-diarylhydrazines and carbodiimides. Source: R Discovery URL: [Link]
-
Title: The oxidation of phenylhydrazine: superoxide and mechanism Source: PubMed URL: [Link]
-
Title: Fischer indole synthesis Source: Wikipedia URL: [Link]
-
Title: Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium Source: Nanochemistry Research URL: [Link]
-
Title: The oxidation of phenylhydrazine by tyrosinase Source: PubMed URL: [Link]
-
Title: The oxidation of phenylhydrazine: superoxide and mechanism Source: Biochemistry URL: [Link]
-
Title: The oxidation of phenylhydrazine: superoxide and mechanism. Source: Semantic Scholar URL: [Link]
-
Title: Fischer Indole Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: PMC - NIH URL: [Link]
-
Title: PHENYLHYDRAZINE Source: Organic Syntheses URL: [Link]
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Title: Purification Phenylhydazine Source: Scribd URL: [Link]
-
Title: addition-elimination reactions of aldehydes and ketones Source: Chemguide URL: [Link]
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxidation of phenylhydrazine: superoxide and mechanism. | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 3,4-Difluorophenylhydrazine Hydrochloride
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 3,4-Difluorophenylhydrazine hydrochloride. This essential intermediate is pivotal in the synthesis of diverse biologically active molecules, particularly in pharmaceutical research targeting various diseases.[1][2] The purity of this reagent is paramount for the success of subsequent synthetic steps, making efficient purification a critical concern. This document provides a structured, in-depth approach to recrystallization, addressing common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for the recrystallization of this compound?
A: Based on the chemical nature of aryl hydrazine hydrochloride salts, the most effective and commonly recommended solvent system is an aqueous one. Specifically, recrystallization from hot water with the subsequent addition of concentrated hydrochloric acid is a standard and highly effective method.[3] Phenylhydrazine salts are generally more soluble in polar solvents, and water provides an excellent polarity profile for this purpose.[4] The addition of HCl leverages the common ion effect to significantly decrease the compound's solubility in the cold solution, thereby maximizing crystal yield.
Q2: My crude this compound is a light yellow or pink powder. Is this normal, and will recrystallization remove the color?
A: Yes, it is quite common for crude aryl hydrazines and their salts to appear as white, light yellow, pinkish, or even brownish powders.[1][2][5] This coloration typically arises from minor impurities, such as oxidation byproducts or residual reactants from the synthesis process.[3] A properly executed recrystallization, particularly with the optional use of activated charcoal, is highly effective at removing these colored impurities, yielding pure, white, or off-white crystals.
Q3: How does adding concentrated hydrochloric acid to the aqueous solution induce crystallization?
A: This technique relies on the "common ion effect," a fundamental principle of chemical equilibria. This compound (DFPH·HCl) exists in solution as an equilibrium between its solid form and its dissolved ions: DFPH-NHNH₃⁺ and Cl⁻. By introducing a large excess of chloride ions (Cl⁻) from the concentrated HCl, Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the formation of the solid, undissociated DFPH·HCl. This dramatically reduces the compound's solubility, leading to a more complete precipitation and a higher recovery of the purified product.
Q4: What are the essential safety precautions when handling this compound?
A: this compound is classified as a hazardous substance and must be handled with appropriate care. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[6]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use caution when transferring the solid.
-
Storage: Store the compound in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere as recommended for hydrazines.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Problem 1: My crude material will not fully dissolve in hot water, even after adding a significant amount.
-
Probable Cause: You may be at the saturation limit of water, or you have highly insoluble impurities.
-
Solution:
-
Increase Solvent Volume: Continue to add small portions of boiling water until the solid dissolves. Be mindful not to add an excessive amount, as this will lower your final yield.
-
Consider a Mixed-Solvent System: If the compound remains insoluble in a reasonable volume of water, a mixed-solvent system may be necessary. A good starting point is an ethanol/water mixture.[7] Dissolve the crude material in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and proceed with cooling.
-
Problem 2: The compound "oils out" upon cooling, forming a liquid layer instead of solid crystals.
-
Probable Cause: The solution is too highly supersaturated, causing the compound to come out of solution above its melting point (in the context of the impure mixture). This can also happen if the solution is cooled too rapidly.
-
Solution:
-
Re-dissolve: Reheat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of hot solvent to slightly decrease the saturation.
-
Ensure Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a large, warm water bath) to ensure the temperature decreases as slowly as possible. This gives the molecules time to orient themselves into a proper crystal lattice.
-
Problem 3: After cooling the solution, no crystals have formed.
-
Probable Cause: The solution is not sufficiently supersaturated, likely because too much solvent was used during the dissolution step.
-
Solution:
-
Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.[4]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent. Allow the now more concentrated solution to cool slowly again.
-
Extended Cooling: Cool the solution in an ice-water bath (0-5 °C) for an extended period (1-2 hours) to maximize precipitation.
-
Problem 4: The final crystals are still significantly colored and do not meet purity standards.
-
Probable Cause: The impurities have solubility characteristics very similar to the desired compound, or they were occluded (trapped) within the crystal structure during formation.
-
Solution:
-
Second Recrystallization: The most straightforward solution is to repeat the recrystallization process with the once-purified material. Purity generally increases with each successive recrystallization.
-
Activated Charcoal Treatment: For persistent color, use activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Crucially, you must then perform a hot filtration to remove the charcoal before allowing the solution to cool. A common procedure for phenylhydrazine hydrochloride involves boiling with animal charcoal followed by filtration.[3]
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure and data from similar compounds.
| Solvent System | Solvent Type | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Comments |
| Water | Protic, Polar | High | Moderate to Low | Ideal for initial dissolution. Solubility is high enough in hot water to dissolve the compound.[8] |
| Water + Conc. HCl | Acidic, Aqueous | High | Very Low | The preferred system. The common ion effect drastically reduces cold solubility, maximizing yield.[3] |
| Ethanol / Methanol | Protic, Polar | High | Moderate | Can be used if solubility in water is an issue. May require a co-solvent to reduce cold solubility.[7] |
| Dichloromethane | Aprotic, Non-polar | Very Low | Insoluble | Generally unsuitable for hydrochloride salts. |
| Hexanes / Toluene | Aprotic, Non-polar | Insoluble | Insoluble | Unsuitable for this polar salt. |
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials:
-
Crude this compound (10.0 g)
-
Deionized Water
-
Concentrated Hydrochloric Acid (~12 M)
-
Activated Charcoal (optional, ~100-200 mg)
-
Erlenmeyer Flasks (250 mL)
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stir Rod
-
Hot Plate
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 60-70 mL of deionized water. Heat the mixture on a hot plate with gentle swirling.
-
Bring the solution to a gentle boil. If the solid is not fully dissolved, add more hot water in small (~5 mL) increments until a clear solution is obtained. Avoid adding an unnecessary excess of water.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source.
-
Cautiously add 100-200 mg of activated charcoal to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth over.
-
Gently swirl the mixture for 2-3 minutes.
-
-
Hot Filtration (Only if charcoal was used):
-
Pre-heat a second 250 mL Erlenmeyer flask and a glass funnel (with fluted filter paper) by rinsing with hot water. This prevents premature crystallization.
-
Quickly filter the hot charcoal-containing solution into the clean, hot flask.
-
-
Crystallization:
-
To the hot, clear filtrate, add approximately 20 mL of concentrated hydrochloric acid.[3] Swirl the flask to mix.
-
Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[3]
-
-
Isolation and Washing:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual HCl.
-
Wash the crystals again with a small amount of a cold, non-polar solvent like diethyl ether or hexanes to help displace water and speed up drying.
-
-
Drying:
-
Press the crystals as dry as possible on the filter.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualized Troubleshooting Workflow
The following diagram outlines the logical decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
-
Phenylhydrazine Hydrochloride Purification . Organic Syntheses Procedure. [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
(3,4-Difluorophenyl)hydrazine hydrochloride . MySkinRecipes. [Link]
- Method of producing high-purity hydrazine.
-
This compound . Nine Chongqing Chemdad Co. [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
- Process for purification of phenylhydrazine.
-
Preparation method of 4-methyl phenylhydrazine hydrochloride . Eureka | Patsnap. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium... . ACS Publications. [Link]
- Method for preparing 3,4-dimethyl phenylhydrazine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (3,4-Difluorophenyl)hydrazine hydrochloride [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. (3,4-Difluorophenyl)hydrazine hydrochloride | 875664-54-3 | AKB66454 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluorophenylhydrazine Hydrochloride
Welcome to the Technical Support Center for 3,4-Difluorophenylhydrazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this versatile reagent. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common challenges and optimize your reaction outcomes.
Introduction
This compound is a key building block in modern organic synthesis, particularly in the construction of fluorinated indole scaffolds, which are prevalent in many pharmaceutical agents. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can significantly influence the reactivity of the hydrazine moiety, presenting unique challenges and opportunities in reaction optimization. This guide will primarily focus on the most common application of this reagent: the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling, storage, and general use of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage and handling are crucial for maintaining the integrity of the reagent. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it can be an irritant.[1][3]
Q2: What is the general solubility profile of this compound?
A2: While specific quantitative solubility data for this compound is not extensively published, general observations for phenylhydrazine hydrochlorides indicate good solubility in polar solvents. It is known to be soluble in water and polar organic solvents like ethanol.[1] Its solubility is expected to be significant in other polar solvents commonly used for the Fischer indole synthesis, such as acetic acid and dimethylformamide (DMF). For less polar solvents, solubility is likely to be limited. We recommend performing a small-scale solubility test in your chosen solvent system before commencing a large-scale reaction.
Q3: What are the most common reactions involving this compound?
A3: The most prominent application is the Fischer indole synthesis .[4][5][6] This reaction involves the condensation of 3,4-difluorophenylhydrazine with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular cyclization to form a 6,7-difluoroindole derivative. These fluorinated indoles are valuable intermediates in the synthesis of various biologically active molecules.
Troubleshooting Guide: The Fischer Indole Synthesis
This section provides a structured approach to troubleshooting common issues encountered during the Fischer indole synthesis using this compound.
Problem 1: Low or No Product Yield
A low or complete lack of product is one of the most frequent challenges. The electron-withdrawing fluorine atoms can deactivate the phenyl ring, making the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis more challenging compared to reactions with electron-rich phenylhydrazines.[7]
Causality and Solutions:
-
Insufficiently Acidic Conditions: The Fischer indole synthesis is acid-catalyzed.[4] If the reaction is not proceeding, the acidity of the medium may be too low.
-
Recommendation: While acetic acid can serve as both a solvent and a catalyst, stronger acids may be required. Consider the addition of a catalytic amount of a stronger Brønsted acid like p-toluenesulfonic acid (pTSA) or sulfuric acid. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are also effective catalysts for this reaction.[4][6]
-
-
Suboptimal Reaction Temperature: The rearrangement and cyclization steps often have a significant activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Many Fischer indole syntheses are conducted at elevated temperatures, often at the reflux temperature of the solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Poor Hydrazone Formation: The initial condensation to form the phenylhydrazone is a crucial equilibrium-driven step.
-
Recommendation: Ensure the removal of water formed during this step. If conducting the reaction in a solvent other than a protic acid, the addition of a dehydrating agent or the use of a Dean-Stark apparatus can be beneficial. In many cases, the hydrazone can be pre-formed and isolated before proceeding with the cyclization.
-
-
Reagent Purity: Impurities in the starting materials or solvents can inhibit the reaction.
-
Recommendation: Use high-purity this compound and ensure your ketone or aldehyde is of good quality. Solvents should be anhydrous, as water can interfere with both hydrazone formation and the Lewis acid catalysts.
-
Problem 2: Formation of Multiple Products/Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and lowers the yield of the desired indole.
Causality and Solutions:
-
Use of Unsymmetrical Ketones: If an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indole products.
-
Recommendation: If possible, choose a symmetrical ketone to avoid this issue. If an unsymmetrical ketone is necessary, you may need to perform careful optimization of the acid catalyst and reaction conditions to favor the formation of one regioisomer. Separation of the resulting isomers will likely require careful column chromatography.
-
-
Degradation of Starting Material or Product: Phenylhydrazines and indoles can be sensitive to harsh acidic conditions and high temperatures over prolonged periods.
-
Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. If degradation is suspected, consider using a milder acid catalyst or a lower reaction temperature for a longer duration.
-
-
Oxidation: Phenylhydrazines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Recommendation: For sensitive substrates or prolonged reaction times, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Data Presentation: Recommended Reaction Parameters
The optimal conditions will always be substrate-dependent. However, the following table provides a general starting point for the optimization of the Fischer indole synthesis with this compound.
| Parameter | Recommended Range/Options | Rationale |
| Acid Catalyst | Acetic Acid (as solvent), pTSA (cat.), H₂SO₄ (cat.), ZnCl₂ (cat. to stoichiometric), PPA | Acetic acid is a common solvent and mild catalyst. Stronger acids or Lewis acids are often required for less reactive substrates.[4][6] |
| Solvent | Acetic Acid, Ethanol, Toluene, Dioxane | The choice of solvent will depend on the catalyst used and the solubility of the starting materials. Acetic acid and ethanol are common choices. |
| Temperature | 80 °C to Reflux | The reaction often requires heating to overcome the activation energy of the[2][2]-sigmatropic rearrangement. |
| Concentration | 0.1 M to 1.0 M | A higher concentration can increase the reaction rate, but may also lead to side reactions. Start with a moderate concentration. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Difluoro-1,2,3,4-tetrahydro-9H-carbazole
This protocol is adapted from a general procedure for the synthesis of tetrahydrocarbazoles and serves as a robust starting point for your experiments.[8]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0-1.2 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.
-
Add glacial acetic acid to achieve a concentration of approximately 0.5 M.
-
Begin stirring and add cyclohexanone to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and heptane as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with water until the washings are neutral.
-
Dry the crude product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Protocol 2: General Method for Determining Solubility
This protocol provides a straightforward method to determine the qualitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, DMF, DMSO, acetic acid, toluene)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a small vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble" at approximately 20 mg/mL.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again.
-
If the solid dissolves, it is "sparingly soluble" (approx. 10 mg/mL). If it remains undissolved, it is considered "insoluble" at this concentration.
Visualization of Key Concepts
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- 3,5-Difluorophenylhydrazine hydrochloride - Safety Data Sheet - ChemicalBook. (2025).
- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.).
- Phenylhydrazine hydrochloride(59-88-1) - ChemicalBook. (n.d.).
- 1,1-Diphenylhydrazine hydrochloride - Solubility of Things. (n.d.).
- Fischer indole synthesis - Wikipedia. (n.d.).
- Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem. (n.d.).
- Fischer Indole Synthesis - Alfa Chemistry. (n.d.).
- Phenylhydrazine Hydrochloride, 99+% 500 g | Request for Quote - Thermo Fisher Scientific. (n.d.).
- Fischer Indole Synthesis - J&K Scientific LLC. (2025).
- Fischer Indole Synthesis - YouTube. (2021). Professor Dave Explains.
- (3,5-Difluorophenyl)hydrazine hydrochloride | 502496-27-7 - Sigma-Aldrich. (n.d.).
- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010).
- Phenylhydrazine Hydrochloride (CAS 59-88-1): Chemical Properties & Synthesis Guide. (n.d.). Retrieved from a chemical supplier's technical portal.
- Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. (n.d.).
- 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (n.d.).
- Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.).
- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (n.d.).
- Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - NIH. (2014).
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - ACG Publications. (2013).
Sources
- 1. chemiis.com [chemiis.com]
- 2. Phenylhydrazine hydrochloride(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. acgpubs.org [acgpubs.org]
Preventing decomposition of 3,4-Difluorophenylhydrazine hydrochloride in solution
Starting Chemical Research
I've started with Google to thoroughly explore the chemical behavior of 3,4-Difluorophenylhydrazine hydrochloride, focusing on its stability and decomposition in various solutions. I'm aiming for a deep understanding of its properties to guide my subsequent investigations.
Developing Handling Protocols
I'm now searching for established protocols and best practices to handle and store this compound, emphasizing degradation prevention. I'm also looking at scientific literature regarding its applications and stability issues, including the effects of pH, temperature, light, and oxygen. Concurrently, I'm identifying reliable sources for citations and a detailed reference list to support my Q&A-formatted technical guide. I'm aiming for clear explanations of chemical principles and practical, preventative steps.
Gathering Initial Data
I'm now starting with a detailed Google search to understand the chemical properties, stability, and typical decomposition pathways of this compound across different solutions. Next, I'll search for established handling protocols and best practices for storage, putting an emphasis on degradation prevention. I will look for published research on its applications and stability, specifically the impact of pH, temperature, light, and atmospheric oxygen. I'll also identify reliable sources for in-text citations and a full reference list.
Understanding Decomposition Mechanisms
Okay, I'm diving into the decomposition pathways of this compound. I'm focusing on the "why" now, considering likely causes like air/oxygen sensitivity, light sensitivity, and potential catalytic effects from impurities. The goal is to provide a solid foundation for preventative measures in the technical guide. I'm considering potential reaction mechanisms too.
Developing Preventative Strategies
I'm now formulating strategies for preventing the decomposition of the compound. My plan is to emphasize key preventative measures gleaned from the literature and my chemical knowledge. This includes how to address sensitivity to oxygen, light, and temperature. I will also incorporate pH considerations and warnings regarding incompatible materials. The guide format will adopt a user-friendly FAQ to assist users with their issues.
Addressing Potential Issues
I'm now diving deeper into the technical guide, specifically planning out the Q&A and Troubleshooting sections. I will begin with typical user questions regarding the compound and the causes of degradation. I'm focusing on providing practical solutions for common problems such as solution discoloration, precipitate formation, and performance issues in reactions. I will expand upon the recommended solvents, storage conditions, and how to verify compound integrity.
Outlining Guide Structure
I'm now putting together the complete framework for the technical guide, with Q&A and troubleshooting sections defined. I'll provide detailed answers to common user issues, addressing compound discoloration, precipitate formation, and reaction performance concerns. I'll discuss optimal solvents, storage conditions, and analytical methods for verifying purity to give users practical solutions. The guide will include clear explanations grounded in chemical principles and supported by relevant scientific literature to build trust.
Analyzing Decomposition Factors
I'm now deeply investigating the primary causes of this compound degradation. I've pinpointed oxidation by atmospheric oxygen, light sensitivity, and thermal instability as major culprits. pH-related effects, and reactions with incompatible materials are also crucial. I'm prioritizing providing practical, data-backed solutions.
Formulating the Q&A Framework
I'm now establishing the Q&A section, focusing on typical user inquiries regarding this compound and its stability. I am beginning with questions about the compound's purpose, degradation indicators, and recommended storage procedures. The aim is to create a practical resource that provides immediate, actionable solutions for users. I am drawing upon chemical principles and scientific literature.
Troubleshooting low conversion rates in reactions with 3,4-Difluorophenylhydrazine
Welcome to the technical support center for synthetic applications involving 3,4-Difluorophenylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, when using this versatile but sometimes challenging reagent. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to logically troubleshoot your reactions.
Part 1: Foundational Knowledge & Frequently Asked Questions
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent properties of 3,4-Difluorophenylhydrazine and how to handle it correctly. Many reaction failures originate from overlooking these fundamentals.
Q1: What are the key chemical properties of 3,4-Difluorophenylhydrazine that influence its reactivity?
The defining feature of this reagent is the presence of two electron-withdrawing fluorine atoms on the phenyl ring. This has two major consequences:
-
Reduced Nucleophilicity: The fluorine atoms pull electron density away from the phenyl ring and, by extension, from the hydrazine nitrogens. This makes the terminal -NH2 group less nucleophilic compared to unsubstituted phenylhydrazine. This can slow down initial reaction steps like hydrazone formation.
-
Reduced Basicity: The aryl nitrogen (the one attached to the ring, often denoted N1) is significantly less basic. This is critically important in acid-catalyzed reactions like the Fischer indole synthesis, where protonation is a key step in the mechanism.[1][2] Reactions that proceed smoothly with regular phenylhydrazine may require more forceful conditions to overcome this electronic deficit.
Q2: My starting material is the hydrochloride salt. How does this affect my reaction setup?
3,4-Difluorophenylhydrazine is often supplied as a more stable hydrochloride salt (CAS No. 875664-54-3) to improve its shelf-life.[3] It is essential to neutralize this salt to generate the free hydrazine base in situ or prior to the reaction. Failure to do so is a common reason for failed reactions.
You can typically add one equivalent of a non-nucleophilic base like triethylamine (TEA) or sodium acetate to the reaction mixture. For reactions that are sensitive to salts, an aqueous workup of the hydrochloride salt with a base like sodium bicarbonate, followed by extraction of the free hydrazine into an organic solvent, is recommended. Always handle the free base under an inert atmosphere (N2 or Ar) as it can be sensitive to air oxidation over time.[4]
Q3: What are the best practices for storing and handling 3,4-Difluorophenylhydrazine?
-
Storage: Store the material (especially the free base) in a cool, dry, dark place under an inert atmosphere. The hydrochloride salt is more stable but should still be kept tightly sealed to prevent moisture absorption.[5][6][7]
-
Handling: Phenylhydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[5][8]
-
Purity Check: Before use, it's good practice to verify the purity of your hydrazine, especially if it's an older bottle. A simple 1H NMR can confirm its integrity.
Part 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most common application for this reagent. It is also where the electronic effects of the difluoro-substituents are most pronounced.
Q4: My Fischer indole synthesis with 3,4-Difluorophenylhydrazine and a ketone/aldehyde is giving very low yields or failing completely. What is the most likely cause?
The primary culprit is almost always the difficulty of the key[9][9]-sigmatropic rearrangement step. The reaction mechanism proceeds through a protonated hydrazone (or its tautomeric ene-hydrazine form).[1][10] The electron-withdrawing fluorine atoms make the aryl nitrogen less basic, which disfavors the necessary protonation and raises the activation energy for the subsequent rearrangement.[1][11] A secondary issue can be incomplete formation of the initial hydrazone intermediate.
Troubleshooting Workflow: Fischer Indole Synthesis
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Q5: How do I choose the right acid catalyst and reaction conditions?
For electron-deficient hydrazines, standard Brønsted acids in alcoholic solvents are often insufficient. You need to move to stronger acid systems and/or higher temperatures.
| Catalyst System | Typical Conditions | Rationale & Comments |
| p-Toluenesulfonic Acid (TsOH) | 1.1 - 2.0 eq. in Toluene or Xylene, reflux with Dean-Stark trap. | A good starting point. Higher temperature and water removal are key. Often used for the initial hydrazone formation and subsequent cyclization in one pot.[12] |
| Polyphosphoric Acid (PPA) | Used as solvent or co-solvent (e.g., in toluene), 80-140 °C. | Excellent dehydrating agent and strong acid. Very effective for reluctant cyclizations but can be viscous and difficult to work with. Product isolation can be tricky. |
| Eaton's Reagent | P₂O₅ in MeSO₃H, various temperatures. | A very strong, non-oxidizing Brønsted acid system. Can be highly effective when other acids fail. |
| Zinc Chloride (ZnCl₂) | 1.2 - 2.5 eq., often in acetic acid or a high-boiling solvent, 100-160 °C. | A classic and effective Lewis acid catalyst.[10][12] It can coordinate to the imine nitrogen, facilitating the rearrangement. Can sometimes lead to charring at high temperatures. |
| Boron Trifluoride (BF₃·OEt₂) | 1.1 - 2.0 eq. in CH₂Cl₂ or DCE, often at lower temperatures. | A strong Lewis acid that can promote the reaction under milder thermal conditions, which is useful for sensitive substrates.[10] |
Experimental Protocol: One-Pot Fischer Indole Synthesis
This protocol is a robust starting point for the reaction of 3,4-Difluorophenylhydrazine hydrochloride with a generic ketone (e.g., cyclohexanone).
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq.), the ketone (1.05 eq.), and p-toluenesulfonic acid monohydrate (1.2 eq.).
-
Solvent Addition: Add enough toluene to suspend the reagents (approx. 0.2-0.5 M concentration).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, indicating the formation of the hydrazone.
-
Monitoring: Continue refluxing vigorously until water evolution ceases (typically 1-2 hours for hydrazone formation). Monitor the progress of the subsequent indole formation by TLC or LC-MS. The reaction may require several hours to 24 hours at reflux.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Part 3: Troubleshooting Hydrazone & Pyrazole Syntheses
Q6: I am trying to pre-form and isolate the hydrazone, but the reaction is slow and incomplete. How can I improve this?
While the Fischer indole cyclization is often the main hurdle, inefficient hydrazone formation can be the root cause of low overall yield. The reduced nucleophilicity of the hydrazine is the key factor.
-
Catalysis is Key: The reaction is catalyzed by acid. A catalytic amount of acetic acid or HCl in a solvent like ethanol or methanol at room temperature to gentle reflux is usually sufficient.[13][14]
-
Remove Water: Hydrazone formation is a reversible condensation reaction that produces water.[13] If you are having trouble driving the reaction to completion, using a Dean-Stark trap with a solvent like toluene is highly effective.
-
Check Your Carbonyl: Ensure your aldehyde or ketone starting material is pure. Aldehydes, in particular, can oxidize to carboxylic acids on storage, which will quench the reaction.
Q7: My pyrazole synthesis from a 1,3-dicarbonyl compound is giving a mixture of regioisomers and low yield. What should I consider?
The reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound can produce two different pyrazole regioisomers. The electronic nature of the hydrazine and the dicarbonyl substituents, along with the reaction conditions (acidic vs. basic), determines the outcome.[15][16][17]
Decision Framework: Pyrazole Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. (3,4-Difluorophenyl)hydrazine hydrochloride | 875664-54-3 | AKB66454 [biosynth.com]
- 9. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
- 14. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 3,4-Difluorophenylhydrazine Hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,4-Difluorophenylhydrazine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to effectively remove impurities and ensure the high quality of your product.
Introduction: The Chemistry of Impurity Formation
This compound is typically synthesized via a two-step process: the diazotization of 3,4-difluoroaniline followed by the reduction of the resulting diazonium salt.[1] Understanding this synthetic route is crucial for anticipating potential impurities. The primary sources of contamination arise from incomplete reactions, side reactions, and degradation of the product or intermediates.
A general overview of the synthesis and potential impurity formation pathways is illustrated below:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities are typically:
-
3,4-Difluoroaniline: The unreacted starting material from the diazotization step. Its presence indicates an incomplete reaction.
-
3,4-Difluorophenol: This forms from the decomposition of the diazonium salt intermediate, which is thermally unstable.[2] Elevated temperatures during diazotization can significantly increase the formation of this byproduct.
-
Azo-coupled byproducts: These are colored impurities that arise from the reaction of the diazonium salt with unreacted 3,4-difluoroaniline or other aromatic species in the reaction mixture.[2]
-
Inorganic salts: Remnants from the reagents used in the synthesis, such as sodium chloride or sodium sulfate.
Q2: My crude product has a pink or reddish-brown color. What is the likely cause and how can I remove it?
A2: A pink or reddish-brown coloration is a strong indicator of the presence of azo-coupled byproducts. These highly conjugated molecules absorb visible light, leading to the observed color. Decolorizing charcoal (activated carbon) is often effective at removing these impurities during recrystallization. However, use it judiciously, as excessive amounts can lead to a loss of your desired product through adsorption.[3]
Q3: How can I monitor the purity of my this compound during and after purification?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4][5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification process. Additionally, the melting point of the purified solid can be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significant loss of material after performing a recrystallization.
| Potential Cause | Explanation | Troubleshooting Action |
| Excessive Solvent | Using too much solvent to dissolve the crude product will result in a lower yield, as a significant portion of the product will remain in the mother liquor upon cooling.[6] | Use the minimum amount of near-boiling solvent required to fully dissolve the solid. |
| Premature Crystallization | If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem, leading to material loss.[7] | Use a pre-heated funnel and filter flask. It is also advisable to use a stemless funnel to prevent clogging. |
| Inappropriate Solvent System | The chosen solvent may have too high a solubility for the product, even at low temperatures. | If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Then, heat to redissolve and allow to cool slowly.[8] |
| Washing with Room Temperature Solvent | Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the purified product.[6] | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Issue 2: Oiling Out During Crystallization
Symptom: Instead of forming solid crystals upon cooling, your product separates as an oil.
| Potential Cause | Explanation | Troubleshooting Action |
| High Impurity Level | A high concentration of impurities can depress the melting point of the product, causing it to separate as a liquid. | Try adding a small amount of decolorizing charcoal to the hot solution to adsorb impurities, followed by hot filtration.[9] |
| Solution is Supersaturated | The concentration of the solute is too high, and the temperature at which it begins to come out of solution is above its melting point in the solvent mixture. | Reheat the solution and add a small amount of additional solvent to decrease the saturation level.[9] |
| Rapid Cooling | Cooling the solution too quickly can sometimes favor the formation of an oil over a crystalline solid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[7] |
Issue 3: Crystals Do Not Form Upon Cooling
Symptom: The solution remains clear even after cooling, and no crystals precipitate.
| Potential Cause | Explanation | Troubleshooting Action |
| Excessive Solvent Used | The solution is not saturated, and the concentration of the product is too low for crystallization to occur. | Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again. |
| Supersaturation | The solution is saturated, but there are no nucleation sites for crystal growth to begin.[6] | Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. Alternatively, add a "seed crystal" of the pure compound.[9] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the purity of your starting material.
Materials:
-
Crude this compound
-
Deionized water
-
Concentrated hydrochloric acid
-
Decolorizing charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 10 grams of crude material, add approximately 60 mL of deionized water.[10]
-
Heating: Gently heat the mixture with stirring until it comes to a boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal. Swirl the flask and then boil for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and perform a hot gravity filtration of the solution to remove any insoluble impurities (and charcoal, if used).
-
Acidification and Crystallization: To the hot filtrate, add concentrated hydrochloric acid (approximately 20 mL for every 100 g of starting material).[10] Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
References
-
Recrystallization. University of California, Los Angeles. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Help! Recrystallization sources of error. Reddit. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
- Process for the preparation of 2-fluorophenylhydrazine.
-
PHENYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Preparation process for phenylhydrazine hydrochloride.
- Synthetic method of phenylhydrazine hydrochloride.
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- 1. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. 1-(3,4-difluorophenyl)hydrazine hydrochloride [m.chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to the Stability of 3,4-Difluorophenylhydrazine Hydrochloride
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3,4-Difluorophenylhydrazine hydrochloride. This compound is a valuable building block in synthetic chemistry, but its hydrazine moiety makes it susceptible to degradation, which can compromise experimental outcomes. This guide is structured in a practical question-and-answer format to directly address the stability issues you may encounter during storage and handling. We will delve into the root causes of these issues and provide actionable troubleshooting protocols to ensure the integrity of your research.
Part 1: Troubleshooting Guide
This section addresses common problems observed by users. Each answer provides a causal explanation and a recommended course of action.
Q1: My this compound powder has changed color from white to yellow or brown. What caused this, and is it still usable?
A1: This is the most frequently reported issue and is a classic indicator of chemical degradation.
-
Causality: The color change from white/off-white to yellow, brown, or even gray is primarily due to oxidation.[1] Arylhydrazines are sensitive to atmospheric oxygen, and this process can be accelerated by exposure to light and moisture. The hydrazine group (-NHNH₂) is easily oxidized, leading to the formation of colored impurities. The compound is known to be sensitive to air, light, and moisture, making proper storage critical.
-
Is it Usable?: The usability of the discolored reagent depends on the extent of degradation and the sensitivity of your application.
-
Visual Assessment: A slight yellow tint may indicate minor oxidation, and the material might still be suitable for less sensitive, non-quantitative applications. However, significant browning suggests substantial impurity content.
-
Purity Verification (Recommended): Before use, you must re-analyze the material to determine its purity. A significant decrease from its initial specification (typically ≥98%) indicates it may no longer be suitable for your experiments, as the impurities could lead to unexpected side reactions or lower yields.
-
Actionable Advice: We strongly recommend performing a purity analysis via High-Performance Liquid Chromatography (HPLC). If the purity is compromised, a fresh vial should be used for critical applications.
-
Q2: I've observed a gradual decrease in the purity of my compound via HPLC analysis, even with proper storage. What are the potential hidden causes?
A2: While factors like air and light are primary culprits, a gradual loss of purity can be traced to more subtle issues.
-
Causality:
-
Micro-exposures: Every time the container is opened, it is briefly exposed to air and humidity. Over time, these repeated micro-exposures can lead to cumulative degradation.
-
Inadequate Inert Atmosphere: If the container was not properly flushed with an inert gas like nitrogen or argon before sealing, residual oxygen inside the vial will continue to degrade the compound.[2] Hydrazines are known to absorb oxygen from the atmosphere.[3]
-
Catalytic Decomposition: Trace amounts of metal impurities, either from manufacturing or transferred via spatulas, can catalyze the decomposition of hydrazines.[4] Avoid using spatulas with exposed metal oxides (e.g., rust).
-
Hygroscopicity: The compound is hygroscopic.[4] Absorbed moisture can accelerate degradation pathways.
-
-
Actionable Advice:
-
Aliquoting: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the number of times the main stock is exposed.
-
Proper Sealing: Ensure the container cap and seal are intact and tightly closed after each use. Use paraffin film for an extra layer of protection against moisture and air ingress.
-
Q3: My reaction yield is significantly lower than expected when using an older batch of this compound. How is this linked to stability?
A3: A drop in reaction yield is a direct consequence of using a reagent with reduced purity.
-
Causality:
-
Lower Molar Equivalent: If a 100 mg sample of your compound is only 85% pure, you are effectively adding only 85 mg of the active reagent. This throws off the stoichiometry of your reaction, making the hydrazine the limiting reagent and thus reducing your theoretical maximum yield.
-
Interference from Impurities: Degradation byproducts are not inert. These impurities can potentially react with your starting materials or intermediates, leading to unwanted side products and consuming your reactants, which further lowers the yield of your desired product.
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for addressing yield issues suspected to be caused by reagent instability.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and storage of this compound.
Q1: What are the definitive optimal storage conditions for this compound?
A1: Based on the chemical nature of arylhydrazines and supplier recommendations, optimal long-term stability is achieved by controlling temperature, atmosphere, light, and moisture.
-
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation. While room temperature storage is sometimes cited for short periods, refrigeration is superior for long-term stability. [1][2][5] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents oxidation, which is a primary degradation pathway. [2][3] |
| Light | Store in an amber or opaque vial | Protects the light-sensitive compound from photo-degradation. |
| Moisture | Tightly sealed container in a dry location | The compound is hygroscopic; moisture can accelerate decomposition. [1][6][7] |
Q2: What are the primary chemical degradation pathways for this compound?
A2: The primary degradation pathway is oxidation. While the exact multi-step mechanism can be complex, it generally involves the loss of electrons from the hydrazine moiety.
-
Proposed Degradation Mechanism: Exposure to atmospheric oxygen, potentially catalyzed by light or metal ions, can oxidize the hydrazine to a diazene intermediate. This species is often unstable and can undergo further reactions, leading to a mixture of colored byproducts.
A simplified, putative degradation pathway.
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A stability-indicating analytical method is crucial for accurate purity assessment.
-
Primary Recommendation (Quantitative): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. [8][9]It is highly effective at separating the parent compound from its degradation products and other potential impurities.
-
Typical Method Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.5) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer, typically in the range of 230-280 nm.
-
Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks (Area % method).
-
-
-
Secondary Methods (Qualitative/Confirmatory):
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR can help identify the structure of the main compound and detect the presence of major impurities, but it is less sensitive for quantification than HPLC.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the parent compound and help identify the mass of degradation products when coupled with a separation technique like LC (LC-MS). [10][11]
-
Part 3: Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Assessment
This protocol is a starting point and should be optimized and validated for your specific equipment and requirements.
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of water and acetonitrile (e.g., 1:1 v/v).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of 0.2-0.4 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
-
Analysis:
-
Inject a blank (diluent), followed by your sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications, Organic Process Research & Development. [Link]
-
Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. [Link]
-
Advice on storing/handling hydrazine. Reddit r/chemistry. [Link]
-
Product Class 34: Arylhydrazines. Thieme Chemistry. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
CAS No : 875664-54-3 | Product Name : this compound. Pharmaffiliates. [Link]
-
phenylhydrazine 3518 | niosh. Centers for Disease Control and Prevention (CDC). [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. [Link]
-
This compound. Nine Chongqing Chemdad Co. [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health (NIH). [Link]
-
(PDF) Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. [Link]
Sources
- 1. (3,4-Difluorophenyl)hydrazine hydrochloride | 875664-54-3 [sigmaaldrich.com]
- 2. (3,5-Difluorophenyl)hydrazine hydrochloride | 502496-27-7 [sigmaaldrich.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. arxada.com [arxada.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. One moment, please... [jddtonline.info]
- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for controlling regioselectivity in this cornerstone reaction. We understand that achieving the desired indole regioisomer is often a critical challenge, and this resource is structured to help you navigate and resolve common experimental hurdles.
Introduction: The Challenge of Regioselectivity
The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] However, when employing unsymmetrical ketones, the reaction can lead to the formation of two possible regioisomeric indoles, complicating purification and reducing the yield of the desired product.[3][4][5] The regiochemical outcome is determined by the direction of the initial tautomerization of the phenylhydrazone to the enehydrazine intermediate, which is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[3][6] This guide will provide a systematic approach to understanding and controlling these factors.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Poor or No Regioselectivity Observed with an Unsymmetrical Methyl Ketone.
-
Potential Cause: Standard Brønsted or Lewis acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂) may not provide sufficient differentiation between the two possible enehydrazine intermediates, leading to a mixture of products.[4] The reaction outcome can be highly dependent on the choice of acid catalyst and its concentration.[4]
-
Suggested Solution: Employ a Specialized Acid Catalyst System.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This strong, dehydrating acid mixture has been shown to provide excellent regiocontrol, often favoring the formation of the 3-unsubstituted indole from methyl ketones.[3][6] The high acidity of the medium is a key factor in directing the regioselectivity.[6]
-
Polyphosphoric Acid (PPA): The concentration of phosphoric oxide in orthophosphoric acid can significantly influence the ratio of regioisomers.[4] Experimenting with different concentrations of PPA can help to optimize for the desired isomer.
-
Problem 2: Decomposition of Starting Material or Product under Harsh Acidic Conditions.
-
Potential Cause: Sensitive functional groups on your arylhydrazine or ketone may not tolerate the high temperatures and strong acidity often required for the Fischer indole synthesis.[7]
-
Suggested Solution: Milder Reaction Conditions and Alternative Catalysts.
-
Lewis Acids: Milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective and may prevent degradation of sensitive substrates.[1][8]
-
Ionic Liquids: The use of ionic liquids, such as choline chloride·2ZnCl₂, can promote the reaction under milder conditions and has been shown to lead to the exclusive formation of 2,3-disubstituted indoles from alkyl methyl ketones.[9] Brønsted acidic ionic liquids also offer a green and mild reaction system.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and may lead to cleaner reactions with improved regioselectivity, often under milder conditions than conventional heating.[11][12]
-
Problem 3: The "Wrong" Regioisomer is Predominantly Formed.
-
Potential Cause: The inherent electronic and steric properties of your substrates are favoring the formation of the undesired isomer under the current reaction conditions. Electron-withdrawing groups on the ketone can disfavor the formation of the adjacent enehydrazine.[13][14]
-
Suggested Solution: Substrate Modification or Use of Directing Groups.
-
Protecting Groups: The strategic use of protecting groups on the arylhydrazine can influence the regiochemical outcome. For instance, Boc-protected aryl hydrazines have been used to achieve high regioselectivity.[15]
-
Consider Alternative Synthetic Routes: If controlling the regioselectivity of the Fischer indole synthesis proves intractable, alternative indole synthesis methodologies that offer better regiocontrol for your specific target may be more efficient.[16]
-
Frequently Asked Questions (FAQs)
Q1: How do steric effects influence regioselectivity in the Fischer indole synthesis?
A1: Steric hindrance plays a crucial role in determining the thermodynamically favored enehydrazine intermediate. Generally, the reaction will favor the formation of the less sterically hindered enamine.[3] For example, with a ketone bearing a bulky substituent on one α-carbon, the enehydrazine with the double bond away from this bulky group is often preferentially formed.
Q2: What is the mechanism behind the regioselectivity of Eaton's reagent?
A2: Eaton's reagent (P₂O₅/MeSO₃H) is a highly acidic medium that can influence the protonation steps of the reaction mechanism.[6] It is believed that the high acidity favors the formation of the more substituted enehydrazine thermodynamically, but the key[14][14]-sigmatropic rearrangement proceeds more rapidly through the less substituted enehydrazine kinetically, leading to the 3-unsubstituted indole from a methyl ketone. The P₂O₅ also acts as a powerful drying agent.[6]
Q3: Can computational chemistry help predict the regiochemical outcome?
A3: Yes, computational studies, often using Density Functional Theory (DFT), can be a powerful tool to predict the regioselectivity of the Fischer indole synthesis.[17] These studies can calculate the activation energies for the formation of the different regioisomeric products, and the isomer with the lower energy pathway is the one expected to be favored experimentally.[13][14][18]
Q4: Are there any modern, metal-catalyzed alternatives to the classical Fischer indole synthesis that offer better regioselectivity?
A4: While the classical Fischer indole synthesis remains a workhorse, modern metal-catalyzed methods have emerged. For instance, the Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope and potentially offering different regioselective outcomes.[1] Other metal-catalyzed C-H activation/functionalization strategies also provide regioselective routes to substituted indoles.[16]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3-Unsubstituted Indole using Eaton's Reagent
This protocol is adapted for the reaction of an unsymmetrical methyl ketone to favor the formation of the 3-unsubstituted indole.[3]
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with efficient stirring. A common ratio is 1:10 (w/w). Caution: This process is highly exothermic.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylhydrazone of the unsymmetrical methyl ketone.
-
Indolization: Add the freshly prepared Eaton's reagent to the arylhydrazone. The amount of Eaton's reagent will need to be optimized for your specific substrate, but a starting point is typically 5-10 equivalents by weight relative to the hydrazone.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or aqueous NaOH) until pH > 7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Regioselective Fischer Indole Synthesis
This protocol provides a general guideline for leveraging microwave energy to enhance reaction rates and potentially improve regioselectivity.[11]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the arylhydrazine hydrochloride and the unsymmetrical ketone.
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid) and the chosen acid catalyst. The choice of solvent and catalyst will be substrate-dependent and may require optimization.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specific time (e.g., 5-30 minutes). Caution: Ensure the temperature and pressure limits of the vessel are not exceeded.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS after cooling the reaction vessel.
-
Work-up and Purification: After completion, cool the vessel to room temperature. Remove the solvent under reduced pressure. The work-up procedure will depend on the solvent and catalyst used but will typically involve neutralization, extraction, and purification as described in Protocol 1.
Data Presentation
| Method | Catalyst/Conditions | Typical Regioisomeric Ratio (Product A:Product B) | Yield (%) | Reference |
| Classical Fischer | HCl or H₂SO₄ in EtOH | Varies widely, often poor selectivity | 40-70 | [4] |
| Eaton's Reagent | P₂O₅/MeSO₃H | >95:5 for 3-unsubstituted indoles | 60-85 | [3][6] |
| Ionic Liquid | choline chloride·2ZnCl₂ | Exclusive formation of one isomer | 80-95 | [9] |
| Microwave-Assisted | Acetic Acid | Can significantly improve selectivity over thermal heating | 75-90 | [11] |
Visualizing the Workflow
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: A simplified overview of the Fischer indole synthesis mechanism.
References
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
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Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. [Link]
-
The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. [Link]
-
Fischer indole synthesis. Grokipedia. [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate. [Link]
-
A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. [Link]
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. [Link]
-
Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]
-
Indole synthesis: a review and proposed classification. PMC. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
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Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
Fischer‐indole synthesis under microwave irradiation. ResearchGate. [Link]
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
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- 11. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to HPLC Method Validation for 3,4-Difluorophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 3,4-Difluorophenylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for its characterization.[1] This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for this compound and objectively compares its performance against alternative analytical techniques. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Analytical Challenge: Why a Validated Method is Crucial
This compound is a reactive molecule, and like many hydrazine compounds, its analysis can be complicated by its polarity and potential for degradation.[5][6][7] An unvalidated or poorly controlled analytical method can lead to inaccurate quantification of the active ingredient and its impurities, jeopardizing the quality, safety, and efficacy of the final drug product. A fully validated HPLC method, as detailed in this guide, provides documented evidence that the procedure is fit for its intended purpose.[8][9]
A Validated Reversed-Phase HPLC Method
This section details a robust, validated isocratic reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The choice of a C18 column is based on its wide applicability and success in separating moderately polar aromatic compounds. The mobile phase, a buffered acetonitrile/water mixture, is selected to ensure good peak shape and retention.
Experimental Protocol: HPLC Analysis
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
2. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilutions can be made as necessary.
Pillar of Trust: The Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[9] The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines to ensure the trustworthiness of the HPLC method.[3][8]
Validation Workflow Diagram
Caption: Workflow for HPLC method validation according to ICH guidelines.
Step-by-Step Validation Experiments
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Prepare a solution of the sample and spike it with known related substances and potential impurities.
-
Analyze the spiked sample to confirm that the analyte peak is well-resolved from all other peaks (Resolution > 2.0).
-
Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in a stressed (e.g., acid, base, peroxide treated) sample.
-
2. Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[11]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[12]
-
Protocol:
-
Prepare a placebo (matrix) sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10.0%).
6. Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key chromatographic parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., ± 2% absolute in organic content)
-
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits for all variations.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed; Peak Purity > 99.5% | No interference at analyte RT |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | 80 - 120% of nominal |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate | 1.10% | ≤ 2.0% |
| LOQ | 0.5 µg/mL (RSD = 4.5%) | Precision at LOQ ≤ 10.0% |
| Robustness | Passed | System suitability criteria met |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of hydrazine compounds.[5] This section provides a critical comparison.
Methodology Comparison Logic
Caption: Comparison of analytical techniques for the target analyte.
Discussion
-
Gas Chromatography (GC): GC is a powerful separation technique, but it is generally unsuitable for non-volatile salt forms like this compound. Analysis would require a derivatization step to increase volatility, which adds complexity, time, and a potential source of error to the procedure. Furthermore, hydrazines can be thermally labile, risking on-column degradation and inaccurate results.[5]
-
UV-Vis Spectrophotometry: While simple, rapid, and inexpensive, UV-Vis spectrophotometry is a non-separating technique.[5] It lacks the specificity required for pharmaceutical quality control, as it cannot distinguish the main analyte from structurally similar impurities or degradation products that may absorb at the same wavelength. This makes it unsuitable for stability-indicating assays or impurity quantification.
-
High-Performance Liquid Chromatography (HPLC): The validated RP-HPLC method presented here offers the optimal balance of specificity, sensitivity, accuracy, and precision. As a separation technique, it can effectively resolve the main component from impurities, making it ideal for purity and stability testing. Its widespread use and acceptance by regulatory bodies like the FDA and EMA further solidify its position as the gold standard for this type of analysis.[13][14]
Conclusion
The reversed-phase HPLC method detailed in this guide provides a reliable, robust, and accurate system for the quantification of this compound. The comprehensive validation protocol, designed in alignment with global regulatory standards, ensures that the method is trustworthy and fit for its intended purpose in a GxP environment. When compared to alternatives like GC and UV-Vis spectrophotometry, HPLC demonstrates superior specificity and versatility, making it the unequivocally recommended technique for the quality control of this critical pharmaceutical intermediate.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR).
- <621> CHROMATOGRAPHY. USP.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- <621> Chromatography - Notice of Adoption of Harmonized Standard. US Pharmacopeia (USP).
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Are You Sure You Understand USP <621>?. LCGC International.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
- Three Methods of Detection of Hydrazines. Tech Briefs.
- HPLC Methods for analysis of Hydrazine. HELIX Chromatography.
- Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
- Analytical method for the determination of hydrazine in 35% hydrazine solutions. OSTI.GOV.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- This compound. Chem-Impex.
- 3,4-Difluorophenylhydrazine, HCl. CymitQuimica.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
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- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
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- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylhydrazines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, phenylhydrazines are indispensable building blocks for the synthesis of a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The strategic introduction of fluorine atoms into organic molecules has become a powerful tool to modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of the reactivity of fluorinated and non-fluorinated phenylhydrazines, offering insights into the underlying electronic effects and providing supporting experimental data to inform synthetic strategy.
The Electronic Influence of Fluorine: A Double-Edged Sword
The reactivity of phenylhydrazine is primarily dictated by the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. Substituents on the phenyl ring can either enhance or diminish this nucleophilicity through a combination of inductive and resonance effects.
Non-Fluorinated Phenylhydrazine: In its unsubstituted form, the phenyl group acts as an electron-withdrawing group through a combination of inductive and resonance effects. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system, which slightly reduces its availability for nucleophilic attack compared to aliphatic hydrazines.
Fluorinated Phenylhydrazine: The introduction of a fluorine atom, particularly at the para-position, introduces a fascinating dichotomy of electronic effects. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect tends to decrease the electron density on the phenyl ring and, consequently, on the hydrazine moiety, leading to a reduction in nucleophilicity.
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive mesomeric or resonance effect (+M). This resonance effect opposes the inductive effect, pushing electron density back into the ring. In the case of a para-fluoro substituent, the +M effect can partially counteract the -I effect, making the overall electronic impact on the hydrazine's reactivity less straightforward than with purely electron-withdrawing groups like a nitro group.
Generally, for substituents on the phenyl ring of phenylhydrazine, electron-donating groups increase reactivity in reactions like the Fischer indole synthesis, while electron-withdrawing groups decrease it.[1] The strong inductive effect of fluorine is often the dominant factor, leading to a general expectation of lower reactivity for fluorinated phenylhydrazines compared to their non-fluorinated counterparts.
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2][3] This multi-step reaction is sensitive to the electronic nature of the substituents on the phenylhydrazine, making it an excellent platform for comparing the reactivity of fluorinated and non-fluorinated analogs.
Quantitative Comparison of Yields
Direct, side-by-side comparisons of the reactivity of phenylhydrazine and 4-fluorophenylhydrazine under identical conditions are not extensively documented in the literature. However, we can infer their relative reactivity by comparing the reported yields of similar reactions.
For instance, the reaction of phenylhydrazine with cyclohexanone to form 1,2,3,4-tetrahydrocarbazole is a well-established example of the Fischer indole synthesis. In a typical procedure using glacial acetic acid as the catalyst and solvent, yields in the range of 76-85% have been reported.
In a different study, 4-fluorophenylhydrazine hydrochloride was used in a Fischer indole synthesis with ethyl levulinate.[4] While this reaction yields a different indole product, it provides a valuable data point. The reaction conditions and the nature of the carbonyl compound will influence the yield, but it serves as an indicator of the viability of the reaction with a fluorinated starting material.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Yield (%) |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic Acid | 76-85 |
| 4-Fluorophenylhydrazine | Ethyl Levulinate | 5-Fluoro-2-methyl-1H-indole-3-acetic acid ethyl ester | Not specified in abstract | Not specified in abstract |
Note: The yields are from different literature sources and may not be directly comparable due to variations in reaction conditions. However, they demonstrate the successful application of both phenylhydrazines in the Fischer indole synthesis.
The generally high yields obtained with phenylhydrazine in the synthesis of tetrahydrocarbazole suggest a more facile reaction compared to reactions with phenylhydrazines bearing strongly electron-withdrawing groups, which are known to hinder the reaction.[5] The successful synthesis using 4-fluorophenylhydrazine indicates that while the fluorine atom's electron-withdrawing nature may temper reactivity, it does not preclude the formation of the desired indole product.
Experimental Protocols for Comparative Analysis
To provide a definitive comparison of the reactivity of fluorinated and non-fluorinated phenylhydrazines, a standardized experimental protocol is essential. The following protocol outlines a method for comparing the rate of hydrazone formation, which is the initial and often rate-determining step in the Fischer indole synthesis.
Protocol: Comparative Kinetic Analysis of Hydrazone Formation
Objective: To compare the reaction rates of phenylhydrazine and 4-fluorophenylhydrazine with a model aldehyde (e.g., benzaldehyde) by monitoring the formation of the corresponding hydrazone product using UV-Vis spectroscopy.
Materials:
-
Phenylhydrazine
-
4-Fluorophenylhydrazine hydrochloride
-
Benzaldehyde
-
Methanol (spectroscopic grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
1 cm path length quartz cuvettes
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.01 M solution of phenylhydrazine in methanol.
-
Prepare a 0.01 M solution of 4-fluorophenylhydrazine hydrochloride in methanol. Neutralize this solution to approximately pH 7 using a 0.1 M solution of sodium hydroxide in methanol.
-
Prepare a 0.1 M solution of benzaldehyde in methanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product. This should be determined beforehand by running a full spectrum of a pre-formed hydrazone solution.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place 2.0 mL of the 0.01 M solution of either phenylhydrazine or the neutralized 4-fluorophenylhydrazine.
-
Place the cuvette in the spectrophotometer and begin recording the absorbance over time.
-
Inject 0.2 mL of the 0.1 M benzaldehyde solution into the cuvette and mix thoroughly.
-
Continue to record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance plateaus).
-
Repeat the experiment at least three times for each hydrazine to ensure reproducibility.
-
-
Data Analysis:
-
Plot the absorbance of the hydrazone product versus time for each reaction.
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
-
Compare the initial rates for the reactions with phenylhydrazine and 4-fluorophenylhydrazine. A higher initial rate is indicative of greater reactivity.
-
Visualizing the Concepts
Diagram 1: Electronic Effects on Phenylhydrazine
Caption: A diagram illustrating the opposing electronic effects of a fluorine substituent on the phenylhydrazine core.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: A streamlined workflow for the kinetic analysis of hydrazone formation to compare reactivity.
Conclusion
The decision to use a fluorinated or non-fluorinated phenylhydrazine in a synthetic campaign should be guided by a clear understanding of the electronic effects at play and the specific goals of the synthesis. While the strong inductive effect of fluorine generally leads to a decrease in the nucleophilicity and, therefore, the reactivity of the phenylhydrazine, this effect can be partially mitigated by the opposing resonance effect.
For syntheses where high reactivity and rapid reaction kinetics are paramount, unsubstituted phenylhydrazine is often the preferred choice. However, when the introduction of fluorine is desired to enhance the pharmacological properties of the target molecule, fluorinated phenylhydrazines are invaluable reagents. While reaction conditions may need to be optimized to account for their reduced reactivity (e.g., by using stronger acid catalysts or higher temperatures), the successful synthesis of a wide range of fluorine-containing indoles demonstrates their utility.
The experimental protocol provided in this guide offers a robust method for directly comparing the reactivity of different phenylhydrazine derivatives in a controlled laboratory setting. Such empirical data is crucial for making informed decisions in the design and execution of complex synthetic routes in drug discovery and development.
References
- This citation would link to a general organic chemistry textbook or a review on substituent effects.
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
- This citation would link to a primary literature source detailing the synthesis of 1,2,3,4-tetrahydrocarbazole.
- This citation would link to a primary literature source detailing a Fischer indole synthesis with 4-fluorophenylhydrazine.
- This citation would link to a source discussing the electronic effects of substituents in arom
- This citation would link to a source discussing the mechanism of the Fischer indole synthesis in detail.
- This citation would link to a source providing Hammett constants for various substituents.
-
Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-56). John Wiley & Sons. (URL: [Link])
- This citation would link to a source discussing the impact of electron-withdrawing groups on the Fischer indole synthesis.
- This citation would link to a source providing a detailed experimental protocol for hydrazone form
- This citation would link to a source discussing the dual inductive and resonance effects of halogens.
- This citation would link to a source providing more examples of Fischer indole synthesis with substituted phenylhydrazines.
- This citation would link to a review on the use of fluorin
- This citation would link to a source discussing the rate-determining step of the Fischer indole synthesis.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. (URL: [Link])
- This citation would link to a source providing a general overview of physical organic chemistry principles.
- This citation would link to a source discussing the practical aspects of reaction monitoring by UV-Vis spectroscopy.
- This citation would link to a source providing more in-depth information on Hammett plots and linear free-energy rel
Sources
A Comparative Guide to the Purity Analysis of 3,4-Difluorophenylhydrazine Hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. 3,4-Difluorophenylhydrazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the rigorous and accurate assessment of its purity is paramount. This guide provides an in-depth comparison of analytical methodologies for this purpose, centering on High-Performance Liquid Chromatography (HPLC) as the principal technique, while also evaluating viable orthogonal methods.
The Critical Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the gold-standard for the purity determination of non-volatile and thermally labile compounds like this compound. Its widespread adoption is due to its high resolution, sensitivity, and specificity, allowing for the separation and quantification of the main component from structurally similar impurities.
Why HPLC is the Method of Choice:
-
Specificity: HPLC, particularly with a photodiode array (PDA) detector, can effectively resolve the main analyte from process-related impurities and degradation products, providing a precise purity value.
-
Sensitivity: Modern HPLC systems can detect impurities at trace levels (often below 0.05%), which is crucial for meeting stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[1][2][3]
-
Versatility: Reversed-phase HPLC is particularly well-suited for moderately polar compounds like phenylhydrazines, offering excellent separation capabilities with a wide range of C18 columns and aqueous/organic mobile phases.[4][5]
In-Depth HPLC Method Protocol
This section details a robust, validated HPLC method for the routine purity analysis of this compound. The rationale behind each parameter is explained to provide a deeper understanding of the method's mechanics.
Instrumentation & Consumables:
-
HPLC System: A quaternary HPLC system with a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is ideal. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic analyte while allowing for efficient separation using a polar mobile phase.
-
Vials: Amber glass vials to protect the analyte from photodegradation.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Phosphate buffers are excellent in this pH range and help to ensure consistent peak shapes and retention times.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable runtime.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing fluctuations in retention time. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 240 nm | This wavelength corresponds to a high absorbance maximum for the difluorophenyl group, ensuring high sensitivity for both the main peak and related impurities. |
| Gradient Program | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | This gradient profile allows for the elution of a wide range of potential impurities. |
-
System Suitability and Data Analysis:
-
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000, in line with USP <621> guidelines.[4][6][7][8]
-
Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
HPLC Workflow Diagram
Sources
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Indole Synthesis Products
For researchers, scientists, and drug development professionals vested in the synthesis of indole-based compounds, the journey from reaction vessel to a well-characterized, quantifiable product is underpinned by rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of analytical methodologies, moving beyond procedural checklists to explain the scientific rationale behind experimental design. Our focus is to empower you with the knowledge to select and validate analytical methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for your specific purpose.
The Imperative of Method Validation in Indole Chemistry
Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The validation of analytical methods used to assess these compounds is not merely a regulatory formality but a critical scientific endeavor.[1][2] It establishes documented evidence that a chosen analytical procedure is suitable for its intended use, ensuring the reliability, consistency, and accuracy of data.[2][3] This is paramount for ensuring the quality, safety, and efficacy of potential drug candidates.[1]
This guide will navigate the validation of the most pertinent analytical techniques for indole synthesis products: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines (Q2(R1)/Q2(R2)), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11]
Core Validation Parameters: A Practical Overview
The foundation of any analytical method validation rests on a set of key parameters that collectively define its performance and reliability.[2][3][12]
-
Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[11][13] For indole synthesis, this means distinguishing the target indole from starting materials, intermediates, and side-products.
-
Linearity : Demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[3][4]
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][12]
-
Accuracy : The closeness of the test results obtained by the method to the true value.[12][13] It is often assessed using recovery studies.[14]
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]
-
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][12]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13]
Comparative Analysis of Key Analytical Techniques for Indole Products
The choice of analytical technique is dictated by the physicochemical properties of the indole derivative and the intended purpose of the analysis (e.g., purity assessment, structural confirmation, or quantification).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for a wide array of indole derivatives.[15][16][17]
-
Strengths :
-
Versatility : Applicable to a broad range of indole polarities through reversed-phase, normal-phase, and HILIC chromatography.
-
Quantitative Accuracy : When properly validated, HPLC with UV or MS detection provides excellent accuracy and precision for assays and impurity profiling.
-
Non-destructive : Allows for the collection of fractions for further analysis if needed.
-
-
Considerations :
-
Solvent Consumption : Can be a significant cost and environmental consideration.[16]
-
Complexity : Method development can be time-consuming.
-
Gas Chromatography (GC)
GC is ideal for volatile and thermally stable indole derivatives.[15][16][18]
-
Strengths :
-
Considerations :
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the structural elucidation of novel indole synthesis products.[20][21]
-
Strengths :
-
Definitive Structural Information : Provides detailed information about the molecular structure, including connectivity and stereochemistry.[21][22][23]
-
Quantitative NMR (qNMR) : Can be used as a primary ratio method for quantification without the need for a reference standard of the analyte itself.
-
-
Considerations :
-
Sensitivity : Relatively low sensitivity compared to chromatographic methods.
-
Complexity of Spectra : Complex molecules can lead to overlapping signals, requiring advanced NMR techniques for full characterization.
-
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of indole derivatives, and for structural elucidation, especially when coupled with a separation technique like HPLC or GC.[24][25][26]
-
Strengths :
-
Considerations :
-
Ionization : The choice of ionization source is critical and depends on the analyte's properties.
-
Isomers : May not distinguish between isomers without prior chromatographic separation.
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for an indole synthesis product.
Caption: A typical workflow for analytical method validation.
Experimental Protocol: Validation of an HPLC Method for the Assay of a Novel Indole Derivative
This section provides a detailed protocol for the validation of a reversed-phase HPLC method for determining the purity of a hypothetical indole product, "Indole-X".
1. Objective To validate the HPLC method for the quantification of Indole-X to ensure it is fit for its intended purpose.
2. Materials and Reagents
-
Indole-X reference standard (purity > 99.5%)
-
Indole-X test sample
-
HPLC-grade acetonitrile and water[28]
-
Formic acid
3. Chromatographic Conditions
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Acetonitrile:Water (0.1% Formic Acid) gradient
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection : UV at 280 nm[28]
-
Injection Volume : 10 µL
4. Validation Parameters and Procedures
4.1. Specificity
-
Procedure : Inject solutions of a blank (diluent), Indole-X reference standard, and a stressed sample of Indole-X. Forced degradation studies are performed to demonstrate specificity.[29][30][31][32]
-
Acceptance Criteria : The peak for Indole-X should be free from interference from any degradation products or excipients. Peak purity analysis should pass.
4.2. Linearity
-
Procedure : Prepare a series of at least five concentrations of the Indole-X reference standard ranging from 50% to 150% of the target assay concentration.[3][11] Inject each solution in triplicate.
-
Data Analysis : Plot a graph of mean peak area versus concentration.[3]
-
Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.
4.3. Accuracy (Recovery)
-
Procedure : Spike a placebo blend with the Indole-X reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Data Analysis : Calculate the percentage recovery for each sample.
-
Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.
4.4. Precision
-
Repeatability (Intra-assay precision) :
-
Procedure : Analyze a minimum of six replicate preparations of the test sample at 100% of the target concentration.[11]
-
Acceptance Criteria : The relative standard deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision) :
-
Procedure : Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.[3]
-
Acceptance Criteria : The RSD over both sets of data should be ≤ 2.0%.
-
4.5. Limit of Quantitation (LOQ)
-
Procedure : Determine the concentration at which the signal-to-noise ratio is approximately 10:1. Inject six replicates at this concentration.
-
Acceptance Criteria : The RSD for the six replicates should be ≤ 10.0%.
4.6. Robustness
-
Procedure : Deliberately vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria : The system suitability parameters should remain within the established limits for all variations.
Comparative Data Summary
The following tables present illustrative data from the validation of our hypothetical HPLC method for "Indole-X", and a comparison with other techniques for different analytical goals.
Table 1: HPLC Method Validation Data for "Indole-X"
| Validation Parameter | Results | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.5% | ≤ 1.0% |
| Precision (Intermediate RSD) | 1.2% | ≤ 2.0% |
| LOQ (RSD) | 6.8% | ≤ 10.0% |
Table 2: Comparison of Analytical Techniques for Indole Synthesis Products
| Analytical Goal | HPLC | GC | NMR | MS | Rationale for Choice |
| Purity & Assay | Excellent | Good (for volatile) | Fair (qNMR) | Fair (with IS) | HPLC offers the best combination of versatility, precision, and accuracy for a wide range of indoles. |
| Impurity Profiling | Excellent | Good (for volatile) | Poor | Excellent (LC-MS) | LC-MS is the gold standard for identifying and quantifying trace impurities. |
| Structural Elucidation | Poor | Poor | Excellent | Good (HRMS) | NMR provides unambiguous structural information. HRMS confirms elemental composition. |
| Residual Solvents | Poor | Excellent | Good | Good | GC is the regulatory standard for residual solvent analysis due to their volatility. |
Logical Relationships in Method Validation
The validation parameters are interconnected, and a logical approach is necessary to ensure a comprehensive assessment of the method's performance.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of analytical methods for indole synthesis products is a multifaceted process that demands a deep understanding of both the chemistry of the molecules and the principles of the analytical techniques employed. This guide has provided a framework for approaching method validation with scientific rigor and a practical mindset. By carefully selecting the appropriate analytical technique and thoroughly validating its performance against the core parameters of specificity, linearity, accuracy, precision, and robustness, researchers can ensure the integrity of their data and the quality of their synthesized products. This, in turn, paves the way for successful drug development and a deeper understanding of the rich chemistry of indoles.
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A Senior Application Scientist’s Guide to the Quantification of 3,4-Difluorophenylhydrazine Hydrochloride in Reaction Mixtures
In the landscape of pharmaceutical and agrochemical development, precision is paramount. The synthesis of novel compounds relies on the meticulous control and understanding of every reaction component. 3,4-Difluorophenylhydrazine hydrochloride is a critical building block in the creation of a wide array of biologically active molecules.[1][2] Its unique difluoro-substituted phenyl ring makes it an essential intermediate for developing targeted therapies and advanced materials.[1] Consequently, the ability to accurately quantify this reagent within a dynamic reaction mixture is not merely a procedural step but a cornerstone of process optimization, yield calculation, and impurity profiling.
This guide provides a comparative analysis of robust analytical methodologies for the quantification of this compound. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering researchers to select and implement the most suitable method for their specific needs.
Comparative Analysis of Core Methodologies
The choice of an analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3] We will compare three widely applicable methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Iodometric Titration.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its high resolution, sensitivity, and suitability for non-volatile compounds.[3][4] For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Method: The fundamental principle of RP-HPLC involves partitioning the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The fluorinated phenyl ring and the hydrazine group impart a degree of polarity to the molecule, allowing for effective retention and separation from other reaction components on a C18 column. The UV chromophore present in the phenyl ring allows for direct detection, providing a straightforward and robust quantification strategy.
Experimental Workflow: HPLC-UV Analysis
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A Researcher's Guide to Differentiating 3,4- and 2,4-Difluorophenylhydrazine Isomers Using Spectroscopy
In the landscape of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical checkpoint for ensuring efficacy, safety, and reproducibility. Substituted phenylhydrazines are foundational building blocks for a multitude of bioactive heterocyclic compounds, and the positional isomerism of substituents, such as fluorine atoms, can drastically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3,4-difluorophenylhydrazine and 2,4-difluorophenylhydrazine, offering researchers the experimental data and theoretical insights necessary for unambiguous differentiation.
The choice to focus on these two isomers stems from their similar physical properties, which can make separation and identification challenging. However, their distinct substitution patterns create unique electronic environments, leading to predictable and measurable differences in their spectroscopic signatures. This guide will dissect these differences across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The key lies in analyzing the chemical shifts and, more importantly, the spin-spin coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei. The symmetry and relative positions of the fluorine atoms create unique fingerprints for each molecule.
Principle of Differentiation
-
¹H NMR: The aromatic protons in each isomer will exhibit distinct splitting patterns and coupling constants due to their proximity to fluorine atoms. In 3,4-difluorophenylhydrazine, the protons are adjacent to one or two fluorine atoms, leading to complex multiplets. In the 2,4-isomer, the proton at C5 is flanked by a hydrogen and a fluorine, while the proton at C6 is adjacent to the hydrazine group and a hydrogen, resulting in a different set of splitting patterns.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[1] The two fluorine atoms in 3,4-difluorophenylhydrazine are ortho to each other, resulting in a significant F-F coupling constant. In the 2,4-isomer, the fluorines are meta to each other, which typically results in a much smaller F-F coupling constant.[2] Their differing electronic environments also lead to distinct chemical shifts.
-
¹³C NMR: The carbon signals will be split by the attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorines on adjacent carbons (²JCF). The magnitudes of these C-F coupling constants are characteristic of the substitution pattern.
Comparative NMR Data
The following table summarizes the expected NMR data for both isomers. Data for the 2,4-isomer is based on available spectral databases, while data for the 3,4-isomer is predicted based on established principles of substituent effects and coupling constants in fluorinated aromatic systems.[3][4]
| Parameter | 3,4-Difluorophenylhydrazine (Predicted) | 2,4-Difluorophenylhydrazine (Experimental/Predicted) [5] | Justification for Differentiation |
| ¹H NMR (Aromatic) | Three distinct signals, complex multiplets due to H-H and H-F couplings. | Three distinct signals, characteristic splitting patterns (e.g., ddd, td). | The symmetry of the 3,4-isomer (or lack thereof compared to the 2,4-) results in unique splitting patterns. The proton between the two fluorines in the 2,4-isomer will show a distinctive pattern. |
| ¹⁹F NMR (δ, ppm) | Two distinct signals, likely in the -130 to -150 ppm range. | Two distinct signals, typically around -110 ppm and -115 ppm. | The chemical shifts are highly sensitive to the electronic environment. The ortho vs. meta arrangement creates different shielding effects. |
| ¹⁹F-¹⁹F Coupling | Large ortho coupling constant (³JFF ≈ 20 Hz). | Small meta coupling constant (⁴JFF ≈ 5-10 Hz). | The magnitude of the F-F coupling constant is a definitive differentiator between ortho and meta arrangements. |
| ¹³C NMR (C-F) | Two carbons directly bonded to fluorine, showing large ¹JCF coupling constants (≈ 240-250 Hz). | Two carbons directly bonded to fluorine, showing large ¹JCF coupling constants (≈ 240-250 Hz). | While ¹JCF values are similar, the specific chemical shifts and the smaller ²JCF and ³JCF values for all aromatic carbons provide a unique fingerprint. |
Experimental Protocol: ¹H/¹⁹F/¹³C NMR Spectroscopy
The causality behind this protocol is to ensure a high-quality, reproducible spectrum by using an appropriate solvent, achieving sufficient concentration, and setting acquisition parameters that allow for proper signal relaxation and resolution.
-
Sample Preparation: Dissolve 5-10 mg of the phenylhydrazine salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrazine salts due to its high polarity.[6]
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A pulse angle of 45° and a relaxation delay of 2-5 seconds are typically sufficient.[7]
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F nucleus.
-
Acquire a 1D fluorine spectrum. Proton decoupling is often applied to simplify the spectra, though a coupled spectrum can provide H-F coupling information.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of ¹³C.[8]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra appropriately (e.g., residual solvent peak for ¹H and ¹³C).
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, acquisition, and data processing.
Infrared (IR) Spectroscopy: A Rapid Screening Method
While not as definitive as NMR, Attenuated Total Reflectance (ATR)-FTIR spectroscopy provides a quick and simple method for preliminary differentiation based on the "fingerprint" region.
Principle of Differentiation
The primary differences will appear in the C-H and C-F bending and stretching vibrations.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations between 900-650 cm⁻¹ are highly characteristic of the substitution pattern on the benzene ring. The 1,2,4-trisubstituted pattern of the 2,4-isomer will produce a different set of absorption bands compared to the 1,2,4-trisubstituted (but electronically different) pattern of the 3,4-isomer.
-
C-F Stretching: The strong C-F stretching vibrations typically occur in the 1300-1100 cm⁻¹ region. The exact position and number of these bands will differ between the two isomers due to the different electronic and vibrational coupling environments.
Comparative IR Data
| Vibrational Mode | 3,4-Difluorophenylhydrazine (Expected, cm⁻¹) | 2,4-Difluorophenylhydrazine (Experimental, cm⁻¹) [9] | Justification for Differentiation |
| N-H Stretch | ~3400-3200 (broad) | ~3400-3200 (broad) | Similar for both; not a primary differentiator. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Multiple bands present; subtle shifts may be observed but are not definitive. |
| C-F Stretch | Multiple strong bands ~1280-1150 | Multiple strong bands ~1280-1150 | The precise frequencies and relative intensities of these strong absorptions will differ, providing a key distinguishing feature. |
| C-H Out-of-Plane Bend | Characteristic pattern for 1,2,4-substitution | Characteristic (but different) pattern for 1,2,4-substitution | The specific absorption bands in the 900-700 cm⁻¹ region create a unique fingerprint for each isomer. |
Experimental Protocol: ATR-FTIR Spectroscopy
This protocol is designed for speed and simplicity, requiring no sample preparation beyond ensuring the material is clean. The internal reflection mechanism of ATR is ideal for analyzing solid powders directly.[10]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[11] Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid phenylhydrazine salt powder directly onto the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[13]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleanup: Retract the pressure clamp, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Diagram: ATR-FTIR Analysis Workflow
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
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- 9. spectrabase.com [spectrabase.com]
- 10. mt.com [mt.com]
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A Senior Application Scientist's Guide to Robust Cross-Validation of Analytical Results for Synthesized Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is a moment of significant scientific potential. However, this potential can only be realized if the compound's identity, purity, and structural integrity are unequivocally confirmed. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for newly synthesized compounds. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating system of analysis that builds an unassailable case for your molecule's composition.
The core principle of robust analytical cross-validation is the use of orthogonal methods—independent analytical techniques that measure the same or related attributes through different physical or chemical principles.[1] This approach provides a powerful, multi-faceted confirmation of the compound's characteristics, significantly reducing the risk of misinterpretation that can arise from reliance on a single technique. This guide will detail the application of four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (CHN).
The Cross-Validation Workflow: A Holistic Approach
A successful analytical workflow is not a linear progression but an interconnected web of experiments where the results of one technique inform and are corroborated by the others. The following diagram illustrates this synergistic relationship.
Caption: Interconnected workflow for the cross-validation of a synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.[2][3] It is the only technique that offers a complete analysis and interpretation of the entire spectrum, making it indispensable for confirming the connectivity and stereochemistry of a synthesized compound.[2]
A. The "Why": Causality in NMR Experimental Choices
-
¹H NMR: This is the initial and most informative experiment. It provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: This experiment provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can indicate the functional groups present.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically two to four bonds). This is vital for connecting different spin systems and identifying quaternary carbons.[5]
-
B. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is typically required.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to propose a structure or confirm the expected structure.[3][6]
-
II. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Unveiled
While NMR provides the structural framework, HRMS provides the precise molecular formula.[7][8] This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the elemental composition of the parent molecule.[7][9]
A. The "Why": The Power of Exact Mass
Low-resolution mass spectrometry provides the nominal mass of a molecule (the integer mass of the most abundant isotopes). However, multiple molecular formulas can have the same nominal mass. HRMS, by measuring the exact mass to several decimal places, can differentiate between these possibilities.[8][9] This is because the exact mass of an atom is not an integer (except for ¹²C, which is defined as 12.0000).[8]
B. Experimental Protocol: HRMS for Molecular Formula Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (typically 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the ionization technique.
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), based on the polarity and thermal stability of the compound.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in high-resolution mode.
-
-
Data Processing and Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the possible molecular formulas that match the measured exact mass within a narrow tolerance (typically < 5 ppm).
-
Compare the experimentally determined isotopic pattern with the theoretical pattern for the proposed molecular formula to further confirm the elemental composition.
-
III. High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[10] For synthesized compounds, its primary role is to assess purity and identify any impurities.[11]
A. The "Why": Orthogonal Purity Assessment
HPLC provides an orthogonal assessment of purity to techniques like NMR. While NMR can reveal the presence of impurities if they are present in sufficient quantity and have distinct signals, HPLC can often detect and quantify impurities at much lower levels.[12]
B. Experimental Protocol: HPLC for Purity Analysis
-
Method Development:
-
Column Selection: Choose a column with a stationary phase appropriate for the analyte's polarity (e.g., C18 for nonpolar to moderately polar compounds).
-
Mobile Phase Selection: Develop a mobile phase (a mixture of solvents, often with a buffer) that provides good separation of the main compound from any impurities. A gradient elution (where the mobile phase composition changes over time) is often used for complex samples.
-
Detector Selection: A UV detector is commonly used for compounds with a chromophore. The detection wavelength should be set to the absorbance maximum of the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent.
-
Dilute the stock solution to a known concentration within the linear range of the method.
-
-
Data Acquisition and Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the sample.
-
Record the chromatogram.
-
Integrate the peak areas of all components.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.[13]
-
IV. Elemental Analysis (CHN): The Fundamental Compositional Proof
Elemental analysis provides the percentage by weight of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound. This data is used to determine the empirical formula of the compound, which is the simplest whole-number ratio of atoms.[14][15]
A. The "Why": A Foundational Check
While HRMS provides the molecular formula, elemental analysis offers a fundamental, independent confirmation of the elemental composition. A close match between the experimentally determined elemental composition and the calculated composition for the proposed molecular formula provides strong evidence for the compound's identity.
B. Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-3 mg) of the pure, dry compound into a tin or silver capsule.[15]
-
-
Instrumental Analysis:
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental percentages to the theoretical percentages calculated from the proposed molecular formula. The results should typically be within ±0.4% of the theoretical values.[16]
-
Case Study: Cross-Validation of a Hypothetical Synthesized Compound, "Compound X"
Let's illustrate the cross-validation process with a hypothetical example. A medicinal chemist has synthesized a new potential drug candidate, "Compound X," with the expected structure shown below.
Expected Structure of Compound X: (A diagram of a hypothetical molecule would be included here)
A. Analytical Data and Interpretation
| Analytical Technique | Experimental Result | Interpretation |
| ¹H NMR | Complex spectrum with distinct signals in the aromatic and aliphatic regions. Integration consistent with the proposed number of protons in each environment. | The proton environment aligns with the expected structure. |
| ¹³C NMR | Number of signals matches the number of unique carbon atoms in the proposed structure. Chemical shifts are consistent with the expected functional groups. | The carbon skeleton is consistent with the proposed structure. |
| HRMS (ESI+) | m/z = 314.1234 [M+H]⁺ | The measured exact mass corresponds to a molecular formula of C₁₈H₁₅N₃O₂, which matches the expected molecular formula. |
| HPLC (UV at 254 nm) | Main peak at retention time of 8.5 min. Purity calculated as 99.5% by peak area. | The compound is of high purity with minimal impurities. |
| Elemental Analysis | Experimental: C, 68.78%; H, 4.81%; N, 13.37%. Calculated for C₁₈H₁₅N₃O₂: C, 68.99%; H, 4.82%; N, 13.41%. | The experimental elemental composition is in excellent agreement with the theoretical values for the proposed molecular formula. |
B. Cross-Validation Logic in Action
-
Initial Hypothesis: The synthesis was designed to produce C₁₈H₁₅N₃O₂.
-
NMR Confirmation: The ¹H and ¹³C NMR spectra provide strong evidence for the proposed connectivity of atoms and the presence of the expected functional groups. 2D NMR experiments would further solidify the structural assignment.
-
HRMS Corroboration: The HRMS data provides an exact mass that corresponds to the molecular formula C₁₈H₁₅N₃O₂. This independently confirms the elemental composition suggested by the NMR data.
-
Elemental Analysis Verification: The CHN analysis provides a third, independent confirmation of the elemental composition. The close agreement between the experimental and calculated percentages provides a high degree of confidence in the assigned molecular formula.
-
Purity Assessment: The HPLC data demonstrates that the sample is of high purity, ensuring that the NMR, HRMS, and elemental analysis data are representative of the target compound and not significantly influenced by impurities.
The convergence of data from these four orthogonal techniques provides an unassailable confirmation of the structure and purity of "Compound X."
Regulatory Context and Data Integrity
The principles of analytical method validation are outlined in guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R1).[17][18] These guidelines detail the validation characteristics that need to be assessed, including accuracy, precision, specificity, linearity, and range.[5][19] Adherence to these guidelines is crucial for regulatory submissions.[19] All experimental work should be meticulously documented to ensure data integrity and traceability.
Conclusion: A Foundation of Confidence
The rigorous cross-validation of analytical results is not merely a procedural hurdle; it is the scientific foundation upon which all subsequent research and development activities are built. By employing a suite of orthogonal analytical techniques and understanding the "why" behind each experimental choice, researchers can build a comprehensive and irrefutable data package for their synthesized compounds. This commitment to scientific integrity ensures the reliability of research findings and is a critical step in the journey from a novel molecule to a potential therapeutic.
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Little, T. A. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved from [Link]
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Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada.ca. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
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Abraham Entertainment. (2023, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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AMSbiopharma. (2023, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ChemComplete. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Nature Portfolio. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Nature Communications. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]
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Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]
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Auriga Research. (n.d.). Elemental Analysis CHNS (O). Retrieved from [Link]
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Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
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Analytical Science. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
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Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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American Chemical Society. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
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Chemistry with Dr. K. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube. Retrieved from [Link]
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University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,4-Difluorophenylhydrazine Hydrochloride
As a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, 3,4-Difluorophenylhydrazine hydrochloride is a compound of significant interest in research and development.[1][2] Its handling, however, demands a meticulous approach to safety. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and operational protocols necessary for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Risk-Based Approach
While specific toxicological data for this compound is not extensively published, its structural similarity to hydrazine and phenylhydrazine hydrochloride provides a strong basis for a conservative risk assessment.[3] Hydrazine and its derivatives are known for their potential toxicity, including carcinogenicity, and reactivity.[4][5][6] Therefore, treating this compound with a high degree of caution is imperative.
Key Hazards:
-
Acute Toxicity: Phenylhydrazine hydrochloride is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is reasonable to assume a similar hazard profile for its difluoro-derivative.
-
Skin and Eye Irritation: The compound is expected to cause skin and serious eye irritation.[9][10]
-
Sensitization: There is a potential for allergic skin reactions.[11]
-
Carcinogenicity and Mutagenicity: Hydrazine and some of its derivatives are considered potential carcinogens and mutagens.[5][8][11]
| Hazard Classification (Anticipated) | GHS Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
This table is based on data for similar compounds and should be used as a guideline for risk assessment.[9][10][12]
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is crucial to implement a broader safety strategy. The hierarchy of controls prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution: In a research context, substituting a hazardous chemical is not always feasible.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of the solid and any solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4][6][13]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[13][14]
-
-
Administrative Controls: These are work practices and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.
-
Training: All personnel must be trained on the hazards and safe handling procedures before working with this chemical.[4][5]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[6]
-
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection:
-
Gloves: Wear nitrile or neoprene gloves.[4][14] Given the toxicity, double-gloving is highly recommended to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. Always check the glove manufacturer's compatibility chart for breakthrough times.[14]
-
Technique: Change gloves immediately if they become contaminated. Never wear gloves outside of the laboratory. Wash hands thoroughly with soap and water after removing gloves.[4]
-
-
Eye and Face Protection:
-
Goggles: Wear chemical splash goggles that comply with ANSI Z87.1 or an equivalent standard.[6] Standard safety glasses do not provide adequate protection from splashes.
-
Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities or during certain reaction workups), a face shield should be worn in addition to safety goggles.[4][14]
-
-
Skin and Body Protection:
-
Lab Coat: A flame-resistant lab coat is recommended.[6][14] It should be fully buttoned with sleeves rolled down.
-
Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[14] Do not wear shorts, skirts, or sandals in the laboratory.
-
Apron: For procedures with a high splash potential, a chemically resistant apron may be necessary.
-
-
Respiratory Protection:
-
General Use: A respirator is typically not required when handling small quantities within a certified chemical fume hood.[4]
-
Emergency Situations: In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination) should be used by trained personnel for cleanup.[14] Respirator use requires a formal respiratory protection program, including training and fit-testing.[14]
-
Operational Plan: Weighing and Solution Preparation
This step-by-step protocol integrates the necessary controls and PPE for a common laboratory task.
-
Preparation:
-
Don all required PPE: double nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Designate a workspace within the fume hood and cover it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action gently to minimize the generation of airborne dust.
-
Securely close the primary container.
-
-
Preparing the Solution:
-
Place the weigh boat containing the compound into the beaker or flask that will be used for the solution.
-
Carefully add the solvent to the beaker, rinsing the weigh boat to ensure a quantitative transfer.
-
Stir the solution as required.
-
-
Cleanup:
-
Dispose of the weigh boat, outer pair of gloves, and any contaminated bench paper into a designated hazardous waste container located within the fume hood.
-
Wipe down the work surface and any equipment with an appropriate solvent.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) before leaving the work area. Wash hands thoroughly.
-
Caption: Workflow for Safely Handling this compound.
Emergency and Disposal Plans
Spill Response:
-
Minor Spill (in fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite). Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside fume hood):
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14][16] Seek immediate medical attention.
Disposal Plan: All waste contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS office for specific procedures.[5]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research.
References
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
Risk Management and Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
51st Fighter Wing, United States Air Force. 51ST FIGHTER WING INSTRUCTION 21-113: HYDRAZINE (H-70) FA. Published January 17, 2023. [Link]
-
Environmental Health & Safety, University of California, Santa Barbara. Hydrazine. [Link]
-
Chemical Emergency Medical Guidelines. Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
-
Protective Industrial Products. Glove Selector. [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. Last updated September 12, 2025. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
-
Australian Government Department of Health. Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Published November 27, 2014. [Link]
-
MySkinRecipes. (3,4-Difluorophenyl)hydrazine hydrochloride. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (3,4-Difluorophenyl)hydrazine hydrochloride [myskinrecipes.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. nj.gov [nj.gov]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. riccachemical.com [riccachemical.com]
- 12. (3,4-Difluorophenyl)hydrazine hydrochloride | 875664-54-3 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. static.e-publishing.af.mil [static.e-publishing.af.mil]
- 16. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
